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  • Product: 1,3,3-Trimethylpiperazin-2-one hydrochloride
  • CAS: 1207877-86-8

Core Science & Biosynthesis

Foundational

The 1,3,3-Trimethylpiperazin-2-one Hydrochloride Scaffold in Modern Drug Discovery: Structural Rationale and Application in Covalent Inhibitor Design

As drug discovery programs increasingly tackle difficult protein-protein interactions and highly mutated active sites, the demand for conformationally restricted, metabolically stable building blocks has surged. 1,3,3-Tr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly tackle difficult protein-protein interactions and highly mutated active sites, the demand for conformationally restricted, metabolically stable building blocks has surged. 1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8)[1] represents a highly specialized aza-heterocyclic scaffold that addresses these exact challenges.

This technical guide dissects the structural logic, physicochemical advantages, and field-validated applications of this privileged scaffold, culminating in a detailed case study of its use in designing novel non-β-lactam antibiotics.

Structural Rationale: Beyond the Piperazine Core

While the standard piperazine ring is considered a "privileged structure" found in numerous blockbuster drugs[2], its high basicity and conformational flexibility can lead to off-target hERG toxicity and rapid oxidative metabolism. The 1,3,3-trimethylpiperazin-2-one scaffold introduces three critical modifications that drastically alter its pharmacological profile:

  • The 2-Oxo (Lactam) Modification: Converting the amine at position 1 to an amide neutralizes its basicity. This lowers the overall pKa of the molecule, improving passive membrane permeability and reducing the risk of phospholipidosis.

  • The gem-Dimethyl Group at C3: The presence of two methyl groups adjacent to the N4 secondary amine creates immense steric hindrance. This restricts the rotational degrees of freedom of any attached pharmacophore, locking the molecule into a specific bioactive conformation. Furthermore, this steric shield protects adjacent amide bonds from enzymatic hydrolysis by proteases.

  • N1 Methylation: Capping the amide nitrogen removes a hydrogen bond donor, further enhancing lipophilicity and preventing unwanted hydrogen-bonding networks that can lead to poor solubility or aggregation.

Physicochemical Profile

To ensure precise stoichiometric control and long-term bench stability, this scaffold is almost exclusively utilized as a hydrochloride salt [1]. The free base of low-molecular-weight piperazinones can be hygroscopic and prone to degradation, whereas the HCl salt is a stable, free-flowing powder.

PropertyValue / Description
Chemical Name 1,3,3-Trimethylpiperazin-2-one hydrochloride
CAS Number 1207877-86-8[1]
Molecular Formula C₇H₁₅ClN₂O[1]
Molecular Weight 178.66 g/mol (Salt) / 142.20 g/mol (Free Base)[1][3]
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O, DMSO, and DMF
N4 Amine Reactivity Highly sterically hindered; requires activated electrophiles

Case Study: Targeting Antimicrobial Resistance (AMR)

The utility of 1,3,3-trimethylpiperazin-2-one is perfectly illustrated in the development of novel antibiotics targeting Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PaPBP3)[4]. With β-lactamase-driven resistance rendering traditional penicillins ineffective, researchers required a non-β-lactam warhead guided by a highly specific targeting moiety.

Newman et al. (2021) utilized the 1,3,3-trimethylpiperazin-2-one scaffold to mimic the diketopiperazine side chain of the broad-spectrum antibiotic piperacillin[4]. By coupling this hindered piperazinone to a benzoxaborole warhead, they synthesized "Compound 4"[4].

Structural biology confirmed that the rigid nature of the 1,3,3-trimethylpiperazin-2-one ring precisely projects the boron warhead into the PaPBP3 active site, enabling a unique di-covalent binding mode with Ser294 and Ser349 (PDB: 7ATX)[4][5].

G N1 Piperacillin (β-lactam) N2 Diketopiperazine Side Chain N1->N2 features N3 1,3,3-Trimethylpiperazin-2-one (Stable Mimic) N2->N3 optimized to N5 Compound 4 (PBP3 Inhibitor) N3->N5 coupled with N4 Benzoxaborole (Warhead) N4->N5 coupled with N6 Covalent Binding (PDB: 7ATX) N5->N6 targets

Rational design of PBP3 inhibitors using the 1,3,3-trimethylpiperazin-2-one scaffold.

Validated Experimental Methodologies

Working with 1,3,3-trimethylpiperazin-2-one hydrochloride requires specific synthetic considerations. The gem-dimethyl group at C3 makes the N4 amine exceptionally hindered. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) will typically fail to achieve meaningful conversion. The protocols below outline self-validating systems for coupling and downstream crystallographic analysis.

Protocol A: Sterically Hindered Amide Coupling

Objective: Couple the N4 amine to a carboxylic acid warhead (e.g., benzoxaborole-6-carboxylic acid).

Causality & Reagent Selection:

  • HATU: Required over standard reagents because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is small and electrophilic enough to be attacked by the hindered N4 amine.

  • DIPEA (Excess): Because the starting material is an HCl salt, at least 1.0 equivalent of base is consumed immediately just to liberate the free nucleophilic amine. Excess base is required to drive the HATU activation cycle.

Step-by-Step Procedure:

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.

  • Amine Introduction: Add 1,3,3-trimethylpiperazin-2-one hydrochloride (1.2 eq) in one portion.

  • Reaction Monitoring: Stir at room temperature for 16 hours. Self-Validation Check: Analyze via LC-MS. If the unreacted active ester persists, elevate the temperature to 50°C for 4 hours to overcome the steric activation energy barrier.

  • Purification: Quench with H₂O, extract with EtOAc, concentrate, and purify the conjugate via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).

Protocol B: High-Throughput Crystallography (Crystal Soaking)

Objective: Determine the binding mode of the synthesized conjugate to PaPBP3[4].

  • Crystal Growth: Grow apo-PaPBP3 crystals using sitting-drop vapor diffusion in a crystallization buffer (e.g., PEG 3350, 0.2 M salt).

  • Ligand Preparation: Prepare a 50 mM stock of the purified 1,3,3-trimethylpiperazin-2-one conjugate in 100% DMSO.

  • Soaking: Transfer the apo crystals into a new drop containing the crystallization buffer supplemented with 5–10% DMSO and 5 mM of the conjugate.

  • Incubation: Incubate for 2 to 24 hours. Causality: Covalent inhibitors require time to undergo the nucleophilic attack by the active site serine(s)[4].

  • Harvesting: Cryoprotect the crystals and flash-freeze in liquid nitrogen for subsequent X-ray diffraction data collection.

Workflow S1 1. Salt Neutralization (DIPEA in DMF) S2 2. Sterically Hindered Coupling (HATU Activation) S1->S2 S3 3. HPLC Purification (Isolate Conjugate) S2->S3 S4 4. Crystal Soaking (PaPBP3 + 5mM Cpd) S3->S4 S5 5. X-Ray Diffraction (Structure Resolution) S4->S5

End-to-end workflow from hindered amide coupling to crystallographic validation.

References

  • PubChemLite. "C7H14N2O - Explore". Université du Luxembourg. Available at: [Link]

  • Taylor, A. P., et al. "Modern Advances in Heterocyclic Chemistry in Drug Discovery". Organic & Biomolecular Chemistry, 2016. Available at:[Link]

  • Newman, H., et al. "High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes". Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

  • RCSB Protein Data Bank. "7ATX: Structure of P. aeruginosa PBP3 in complex with a benzoxaborole (Compound 4)". RCSB PDB, 2021. Available at: [Link]

Sources

Exploratory

1,3,3-Trimethylpiperazin-2-one Hydrochloride (CAS 1207877-86-8): A Technical Guide to a Privileged Scaffold

Executive Summary In modern medicinal chemistry and drug development, the geometric and electronic constraints of a molecular scaffold dictate its pharmacokinetic success. 1,3,3-Trimethylpiperazin-2-one hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the geometric and electronic constraints of a molecular scaffold dictate its pharmacokinetic success. 1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8) is a highly specialized Active Pharmaceutical Ingredient (API) intermediate[1]. By incorporating a conformationally restricted piperazin-2-one ring with specific methyl substitutions, this molecule serves as a "privileged scaffold" capable of orienting pharmacophores with high precision[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, synthetic methodologies, and applications in fragment-based drug discovery (FBDD).

Physicochemical Profiling & Structural Rationale

To utilize this intermediate effectively, researchers must understand the intrinsic properties of both the free base and its hydrochloride salt form. The salt form is specifically engineered to overcome the poor aqueous solubility often associated with highly methylated lipophilic heterocycles.

Quantitative Data Summary

Table 1: Physicochemical and structural properties of 1,3,3-Trimethylpiperazin-2-one hydrochloride.

PropertySpecification / Value
CAS Number 1207877-86-8[1]
Molecular Formula C₇H₁₅ClN₂O (C₇H₁₄N₂O · HCl)[1]
Molecular Weight 178.66 g/mol [1]
Monoisotopic Mass (Free Base) 142.1106 Da[4]
Predicted [M+H]⁺ Adduct m/z 143.1178[4]
Core Scaffold Piperazin-2-one
Physical State Solid (typically crystalline powder)
Mechanistic Structural Rationale
  • The Piperazin-2-one Core: The introduction of a carbonyl group adjacent to a nitrogen atom creates a lactam (amide) linkage. This significantly reduces the basicity of the N1 nitrogen, leaving the N4 nitrogen as the primary basic center. This differentiation allows for highly regioselective functionalization during API synthesis.

  • 1,3,3-Trimethyl Substitution: The gem-dimethyl group at the C3 position provides severe steric hindrance. Causality: This steric bulk restricts the rotational freedom of the ring, locking it into a predictable conformation that is highly desirable for binding pocket affinity[3]. Furthermore, it shields adjacent bonds from enzymatic cleavage (e.g., by cytochrome P450 enzymes), enhancing metabolic stability.

  • Hydrochloride Salt Form: Causality: Converting the free base into a hydrochloride salt protonates the N4 nitrogen. This disrupts the crystal lattice energy just enough to dramatically increase aqueous solubility, making the compound suitable for physiological assays and long-term storage without hygroscopic degradation.

The Scaffold in Drug Discovery & FBDD

Piperazin-2-ones are ubiquitous in biologically active natural products and approved therapeutics, including kinase inhibitors (e.g., imatinib analogs) and antiviral agents[2][3]. Recently, 1,3,3-trimethylpiperazin-2-one has gained traction in Fragment-Based Drug Discovery (FBDD).

For example, in the development of non-β-lactam antibiotics, this specific scaffold was utilized in high-throughput X-ray crystallography screens to probe the active sites of Penicillin-Binding Proteins (such as PaPBP3 in Pseudomonas aeruginosa)[5][6]. The fragment's rigid hydrogen-bond acceptor (the carbonyl) and unique steric profile allow it to map critical interaction hotspots within the bacterial enzyme's active site[6].

G A 1,3,3-Trimethylpiperazin-2-one (Fragment Library) B High-Throughput Crystallography A->B Screened via C Target Protein (e.g., PaPBP3 Active Site) B->C Co-crystallization D Pharmacophore Mapping (H-Bonding & Sterics) C->D Structural Analysis E Lead Optimization (Scaffold Merging) D->E Rational Design

Fig 1: FBDD workflow utilizing the 1,3,3-trimethylpiperazin-2-one scaffold.

Synthetic Methodology & Experimental Protocols

The synthesis of highly substituted piperazin-2-ones requires precise control over nucleophilic substitutions and intramolecular cyclizations. Below is a self-validating, step-by-step methodology for synthesizing 1,3,3-trimethylpiperazin-2-one hydrochloride.

Synth S1 N-Methylethylenediamine + Ethyl 2-bromo-2-methylpropanoate S2 Bimolecular Alkylation (SN2) Base: K2CO3, Solvent: MeCN S1->S2 S3 Intramolecular Lactamization Heat / Acid Catalysis S2->S3 Intermediate Formation S4 1,3,3-Trimethylpiperazin-2-one (Free Base) S3->S4 Cyclization S5 Salt Formation Anhydrous HCl in Dioxane S4->S5 Purification & pH Adj S6 Target API Intermediate (CAS: 1207877-86-8) S5->S6 Crystallization

Fig 2: Cascade synthetic workflow for 1,3,3-Trimethylpiperazin-2-one hydrochloride.

Step 1: N-Alkylation (Intermediate Formation)
  • Procedure: Dissolve N-methylethylenediamine (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a heterogeneous base. Slowly add ethyl 2-bromo-2-methylpropanoate (1.05 eq) dropwise at 0°C. Stir the mixture at room temperature for 12 hours.

  • Causality & Validation: The primary amine of N-methylethylenediamine is more nucleophilic and less sterically hindered than the secondary amine, directing the initial Sₙ2 attack onto the bromoisobutyrate. K₂CO₃ is chosen over organic bases (like TEA) because it acts as an insoluble HBr scavenger, preventing the protonation of the nucleophile without participating in unwanted side reactions. Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the starting bromide and the formation of a ninhydrin-active intermediate.

Step 2: Intramolecular Lactamization
  • Procedure: Filter the K₂CO₃ salts from the Step 1 mixture. Concentrate the filtrate under reduced pressure, redissolve in toluene, and add a catalytic amount of glacial acetic acid. Reflux the solution at 110°C using a Dean-Stark trap for 8 hours.

  • Causality & Validation: Heating drives the intramolecular amidation between the secondary amine (N-methyl) and the ethyl ester. The Dean-Stark trap removes the ethanol byproduct, shifting the equilibrium toward the thermodynamically stable 6-membered lactam ring. Validation: LC-MS of the crude mixture will confirm the presence of the free base [M+H]⁺ at m/z 143.11[4].

Step 3: Hydrochloride Salt Formation & Crystallization
  • Procedure: Dissolve the purified free base in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add a 4M solution of anhydrous HCl in 1,4-dioxane (1.1 eq) dropwise under vigorous stirring. A white precipitate will form immediately. Filter the precipitate, wash with cold ether, and dry under high vacuum.

  • Causality & Validation: Anhydrous HCl is strictly required. Causality: The presence of water could lead to the acid-catalyzed hydrolysis of the lactam bond. The HCl specifically protonates the N4 nitrogen (the amine), as the N1 nitrogen is part of the amide system and its lone pair is delocalized into the carbonyl, rendering it non-basic. Validation: The formation of a sudden, dense white precipitate acts as a self-validating physical checkpoint. Final confirmation is achieved via ¹H-NMR (D₂O), which will show a downfield shift of the protons adjacent to the N4 nitrogen compared to the free base.

Conclusion

1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS 1207877-86-8) is far more than a simple building block; it is a meticulously designed chemical scaffold. By leveraging its rigid conformation, steric shielding, and optimized aqueous solubility, drug development professionals can effectively utilize this intermediate to synthesize next-generation therapeutics, particularly in the realms of kinase inhibition and novel antibacterial agents.

References

  • MolCore - 1207877-86-8 | 1,3,3-trimethylpiperazin-2-one;hydrochloride.
  • RSC Publishing - Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds.
  • PMC (NIH) - Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • PubChemLite - 1207877-86-8 (C7H14N2O).
  • PMC (NIH) - High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes.

Sources

Foundational

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3,3-Trimethylpiperazin-2-one Hydrochloride

Executive Summary In modern medicinal chemistry, the spatial arrangement and metabolic stability of a pharmacophore dictate its clinical viability. As a Senior Application Scientist, I frequently evaluate rigidified hete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial arrangement and metabolic stability of a pharmacophore dictate its clinical viability. As a Senior Application Scientist, I frequently evaluate rigidified heterocycles designed to bypass traditional pharmacokinetic bottlenecks. Among these, 1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8) stands out as a highly specialized, sterically hindered building block.

By integrating a lactam moiety with a gem-dimethyl group, this scaffold offers a unique combination of conformational rigidity, enhanced lipophilicity, and profound resistance to enzymatic degradation. This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery campaigns.

Physicochemical Profiling

To effectively formulate and utilize 1,3,3-trimethylpiperazin-2-one hydrochloride, one must first understand its baseline quantitative metrics. The data below summarizes the core physical and chemical properties critical for assay development and scale-up.

PropertySpecification / Value
Chemical Name 1,3,3-Trimethylpiperazin-2-one hydrochloride
CAS Registry Number [5]
Molecular Formula C₇H₁₄N₂O · HCl (C₇H₁₅ClN₂O)
Molecular Weight 178.66 g/mol
Appearance White to off-white crystalline powder
Solubility Profile High in H₂O, DMSO, and MeOH; Insoluble in Hexanes
Calculated LogP (Free Base) ~0.8 to 1.2 (Optimal for oral bioavailability)
pKa (Secondary Amine, N4) ~8.5 - 9.0
H-Bond Donors / Acceptors 1 (N4-H) / 2 (C=O, N1)
Structural & Mechanistic Insights: The Causality of Substitution

The transition from a standard piperazine to a 1,3,3-trimethylpiperazin-2-one scaffold is not arbitrary; it is a calculated structural intervention. Understanding the causality behind these modifications is essential for rational drug design.

  • N1-Methylation (Amide Capping): Converting the lactam nitrogen to an N-methyl group eliminates a hydrogen bond donor (HBD). Causality: This reduction in the topological polar surface area (tPSA) directly enhances passive membrane permeability, making the scaffold highly favorable for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.

  • C3-gem-Dimethylation (Steric Shielding): The incorporation of two methyl groups at the C3 position provides severe steric hindrance adjacent to both the C2 carbonyl and the N4 secondary amine. Causality: Unsubstituted piperazines are notorious for undergoing rapid Cytochrome P450 (CYP)-mediated

    
    -oxidation. The bulky gem-dimethyl group physically blocks enzymatic access to this metabolic "soft spot," drastically extending the pharmacokinetic half-life. Furthermore, the Thorpe-Ingold effect restricts the conformational flexibility of the ring, locking it into a bioactive geometry that minimizes the entropic penalty upon target binding.
    
  • Hydrochloride Salt Formation: Causality: Protonation of the N4 amine establishes a stable crystalline lattice. This not only exponentially increases aqueous solubility for in vitro assay preparation but also protects the electron-rich secondary amine from atmospheric oxidation, ensuring long-term shelf stability.

SPR Core 1,3,3-Trimethylpiperazin-2-one Scaffold N1 N1-Methylation Core->N1 C3 C3-gem-Dimethylation Core->C3 Salt Hydrochloride Salt Core->Salt Prop1 Eliminates H-bond donor Increases Lipophilicity N1->Prop1 Prop2 Steric Shielding of N4 Prevents CYP-mediated oxidation C3->Prop2 Prop3 Enhances Aqueous Solubility Improves Shelf Stability Salt->Prop3

Caption: Structure-Property Relationship of the 1,3,3-substitution pattern on ADME.

Experimental Protocols: Synthesis & Validation

To maintain scientific integrity, every protocol must operate as a self-validating system. The synthesis of complex piperazinones heavily relies on [4]. Below is a field-proven, step-by-step methodology for synthesizing 1,3,3-trimethylpiperazin-2-one hydrochloride from commercially available precursors.

Step-by-Step Methodology

Step 1: Amide Coupling

  • Dissolve 1.0 eq of Boc-

    
    -aminoisobutyric acid (Boc-AIB-OH) and 1.1 eq of 2-(methylamino)ethanol in anhydrous dichloromethane (DCM).
    
  • Add 1.2 eq of EDC·HCl, 1.2 eq of HOBt, and 3.0 eq of DIPEA. Stir at room temperature for 12 hours.

  • Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected amide alcohol.

Step 2: Mesylation of the Primary Alcohol

  • Dissolve the intermediate in anhydrous DCM and cool to 0°C.

  • Add 1.5 eq of triethylamine (Et₃N), followed by dropwise addition of 1.2 eq of methanesulfonyl chloride (MsCl).

  • Stir for 2 hours, quench with ice water, extract with DCM, and concentrate to yield the mesylate intermediate.

Step 3: Deprotection & Intramolecular Cyclization

  • Treat the mesylate with a 1:1 mixture of TFA/DCM for 1 hour at room temperature to remove the Boc group. Concentrate under vacuum.

  • Dissolve the crude TFA salt in anhydrous acetonitrile (MeCN). Add 3.0 eq of anhydrous K₂CO₃ and reflux for 8 hours. The free primary amine will execute an intramolecular Sₙ2 attack on the mesylate, closing the piperazinone ring.

  • Filter the inorganic salts and concentrate the filtrate.

Step 4: Salt Formation & Validation

  • Dissolve the crude free base in minimal diethyl ether.

  • Add 2.0M HCl in dioxane dropwise until precipitation ceases.

  • Filter the white crystalline solid and dry under high vacuum.

  • Self-Validation Check: Confirm structure via ¹³C NMR. The lactam carbonyl (C2) must appear at ~170 ppm, and the gem-dimethyl carbons (C3) should present as a distinct singlet around ~25-28 ppm. LC-MS must show an[M+H]⁺ peak at m/z 143.1.

SynthWorkflow A Boc-AIB-OH + 2-(Methylamino)ethanol B Amide Coupling (EDC/HOBt, DIPEA) A->B C Intermediate 1: Boc-Protected Amide Alcohol B->C >95% Yield D Activation (MsCl, Et3N, DCM) C->D E Intermediate 2: Mesylate D->E F Deprotection (TFA/DCM) E->F G Cyclization (K2CO3, MeCN, Reflux) F->G Intramolecular SN2 H Salt Formation (HCl in Dioxane) G->H I 1,3,3-Trimethylpiperazin-2-one Hydrochloride H->I Precipitation

Caption: Step-by-step synthetic workflow for 1,3,3-Trimethylpiperazin-2-one hydrochloride.

Applications in Drug Discovery

The piperazin-2-one core is universally recognized as a due to its presence in numerous biologically active natural products and FDA-approved therapeutics [1].

Specifically, the 1,3,3-trimethyl variant is deployed in high-affinity ligand design. Recent 3D pharmacophore-based repositioning campaigns have identified piperazin-2-one derivatives as , a critical epigenetic target in oncology [2]. Furthermore, the strategic use of sterically hindered piperazinones is a hallmark in the , such as the CDK4/6 inhibitor Trilaciclib, where the rigidified ring dictates exquisite target selectivity [3].

By utilizing 1,3,3-trimethylpiperazin-2-one hydrochloride as a starting material, medicinal chemists can seamlessly graft this metabolically robust, conformationally locked pharmacophore onto novel drug scaffolds via standard N4-alkylation or Buchwald-Hartwig cross-coupling methodologies.

References
  • Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds. RSC Advances (2021).[Link]

  • Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. MDPI International Journal of Molecular Sciences (2024).[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Molecules (2023).[Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis (2023).[Link]

Exploratory

solubility profile of 1,3,3-Trimethylpiperazin-2-one hydrochloride

An In-Depth Technical Guide to the Solubility Profile of 1,3,3-Trimethylpiperazin-2-one Hydrochloride The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and thera...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1,3,3-Trimethylpiperazin-2-one Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For ionizable compounds such as 1,3,3-Trimethylpiperazin-2-one hydrochloride, a comprehensive understanding of the solubility profile is paramount for successful formulation development. This guide provides a detailed framework for characterizing the solubility of 1,3,3-Trimethylpiperazin-2-one hydrochloride, outlining the theoretical underpinnings and experimental protocols necessary for a thorough investigation. We will explore the influence of key physicochemical properties, the impact of environmental factors such as pH and temperature, and the practical methodologies for generating a robust solubility profile. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive understanding of the solubility characteristics of this and similar hydrochloride salt compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical attribute, directly influencing the dissolution rate and subsequent absorption of an API in the gastrointestinal tract.[][2] For oral dosage forms, poor solubility can lead to low and variable bioavailability, hindering the development of a safe and effective medicine.[]

1,3,3-Trimethylpiperazin-2-one hydrochloride, as a hydrochloride salt of a likely basic parent molecule, is expected to exhibit pH-dependent solubility.[3][4] The formation of a salt is a common strategy to enhance the solubility and dissolution rate of weakly basic drugs.[2][5] However, the stability of the salt form and its solubility advantage are highly dependent on the surrounding environment, particularly the pH.[3][6] Therefore, a comprehensive solubility profile is not merely a data point but a foundational dataset that informs critical decisions throughout the drug development process, from preclinical formulation to the design of the final dosage form.

This guide will provide a systematic approach to elucidating the solubility profile of 1,3,3-Trimethylpiperazin-2-one hydrochloride, emphasizing the causal relationships between experimental choices and the resulting data.

Physicochemical Characterization: The Building Blocks of Solubility

Before embarking on solubility experiments, a thorough characterization of the compound's intrinsic physicochemical properties is essential. These parameters govern its behavior in solution and provide the context for interpreting solubility data.

Determination of pKa

The pKa, or the acid dissociation constant, is arguably the most critical parameter for understanding the solubility of an ionizable compound. It defines the pH at which the ionized and unionized forms of the molecule are present in equal concentrations. For a basic compound like 1,3,3-Trimethylpiperazin-2-one, the pKa of its conjugate acid will dictate the pH range over which the more soluble, ionized form predominates.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1,3,3-Trimethylpiperazin-2-one hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Alternatively, specialized software can be used for more accurate pKa determination.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and influences its solubility in both aqueous and organic media. It is defined as the ratio of the concentration of the compound in an octanol phase to its concentration in an aqueous phase at equilibrium.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare a mutually saturated system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where the compound is primarily in its unionized form).

  • Compound Addition: Dissolve a known amount of 1,3,3-Trimethylpiperazin-2-one hydrochloride in the aqueous phase.

  • Equilibration: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Thermodynamic Solubility Determination: A Multifaceted Approach

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at a given temperature and pressure, under equilibrium conditions. It is a fundamental property that should be determined in a range of relevant media.

Equilibrium Solubility in Aqueous and Organic Solvents

Determining the solubility in various solvents provides a broad understanding of the compound's dissolution characteristics.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of 1,3,3-Trimethylpiperazin-2-one hydrochloride to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, propylene glycol, etc.). The presence of solid material at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Processing: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Table 1: Hypothetical Thermodynamic Solubility of 1,3,3-Trimethylpiperazin-2-one hydrochloride at 25°C

SolventSolubility (mg/mL)
Water> 200
0.1 M HCl> 200
Phosphate Buffered Saline (pH 7.4)150
Ethanol50
Propylene Glycol80
Acetone< 1

Note: The data in this table is hypothetical and for illustrative purposes only.

G cluster_0 Experimental Workflow for Thermodynamic Solubility A Add excess compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Filter supernatant (0.45 µm) B->C D Quantify concentration (HPLC-UV) C->D E Report solubility (mg/mL) D->E

Caption: Workflow for determining thermodynamic solubility.

The Influence of pH on Solubility: A Defining Characteristic

For a hydrochloride salt of a basic compound, pH is the most critical factor governing its aqueous solubility. The pH-solubility profile is a graphical representation of the compound's solubility as a function of pH.

Theoretical Considerations

The solubility of a basic hydrochloride salt (BH⁺Cl⁻) is governed by the equilibrium between the salt, its ions in solution, and the potential precipitation of the free base (B). The total solubility (S_total) is the sum of the ionized form (BH⁺) and the unionized free base (B). The pH at which the solubility is at its maximum is termed pH_max.[7] Below this pH, the common ion effect can reduce solubility if HCl is used to adjust the pH.[4] Above pH_max, the solubility decreases as the less soluble free base precipitates.

G cluster_1 pH-Dependent Solubility Equilibrium Solid BH⁺Cl⁻ (solid) Ionized BH⁺ (soluble) + Cl⁻ Solid->Ionized Dissolution Unionized B (less soluble) + H⁺ Ionized->Unionized Deprotonation (increasing pH)

Sources

Foundational

Thermophysical Characterization of 1,3,3-Trimethylpiperazin-2-one Hydrochloride: A Technical Guide to Melting and Boiling Point Dynamics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary & Chemical Identity 1,3,3-Trimethylpiperazin-2-one hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary & Chemical Identity

1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: ) is a highly specialized active pharmaceutical ingredient (API) intermediate. Characterized by the molecular formula C₇H₁₅ClN₂O, this compound features a lactam core (piperazin-2-one) heavily substituted with methyl groups. It serves as a critical structural motif in the synthesis of novel therapeutics, including advanced and PAR-2 antagonists [1, 3].

For drug development professionals, establishing the precise thermophysical properties of this intermediate is non-negotiable. Thermal behavior dictates downstream decisions in formulation, milling, stability testing, and process chemistry.

Structural Causality of Thermophysical Properties

As a Senior Application Scientist, I frequently observe a critical error in early-phase API characterization: treating organic salts as if they behave like neutral molecules. The thermophysical profile of 1,3,3-Trimethylpiperazin-2-one hydrochloride is entirely dictated by its ionic lattice, which behaves fundamentally differently from its free base counterpart (CAS: 890926-94-0) [2].

Melting Point Dynamics: The Ionic Lattice Effect

The protonation of the piperazine ring's secondary nitrogen forms a strong ionic bond with the chloride counterion. While the free base relies on weaker intermolecular forces (dipole-dipole interactions and hydrogen bonding from the lactam moiety), the hydrochloride salt forms a rigid ionic lattice.

  • Causality: Disrupting this ionic lattice requires significantly more thermal energy. While exact empirical values for this proprietary intermediate depend heavily on crystalline polymorph and purity, homologous piperazine-2-one hydrochlorides consistently exhibit melting points in the elevated range of 210°C to 240°C .

Boiling Point Dynamics: Vaporization vs. Decomposition

A common misconception is assigning a standard boiling point to a hydrochloride salt. 1,3,3-Trimethylpiperazin-2-one hydrochloride does not have a true boiling point at atmospheric pressure.

  • Causality: When heated to extreme temperatures, amine hydrochlorides undergo thermal decomposition (specifically, reversible dissociation into the free amine and hydrogen chloride gas) rather than a true liquid-to-gas phase transition. The release of HCl gas typically initiates near or immediately after the melting point. If a process chemistry workflow requires distillation, the free base must be utilized, which vaporizes at an estimated 260°C - 280°C (at 760 mmHg).

Quantitative Data Summary

To aid in process chemistry decisions, the theoretical and empirical behavioral differences between the free base and the salt are summarized below.

Thermophysical Property1,3,3-Trimethylpiperazin-2-one (Free Base)1,3,3-Trimethylpiperazin-2-one HCl (Salt)
CAS Number 890926-94-01207877-86-8
Molecular State Neutral LactamIonic Lattice
Melting Point Lower (Dominated by H-bonding)210°C - 240°C (Dominated by ionic bonds)
Boiling Point ~260°C - 280°C (at 760 mmHg)N/A (Decomposes prior to boiling)
Primary High-Temp Event Vaporization (Phase transition)Dehydrohalogenation (Loss of HCl gas)

Self-Validating Experimental Workflows

Because the melting point and decomposition point of amine hydrochlorides often overlap, relying solely on traditional visual capillary methods can lead to false readings (mistaking bubbling from HCl gas release for true liquid boiling). To ensure absolute trustworthiness, the following self-validating, coupled thermal analysis protocol must be employed.

Protocol 1: Thermogravimetric Analysis (TGA)

Purpose: To identify the onset of thermal decomposition (mass loss) and establish the safe upper-temperature limit for subsequent DSC analysis.

  • Sample Preparation: Desiccate the sample for 24 hours under vacuum. Hygroscopic moisture can create artificial endotherms that mask true thermal events.

  • Crucible Loading: Weigh exactly 5.0–10.0 mg of the API intermediate into an alumina crucible.

  • Heating Program: Ramp the temperature from 25°C to 350°C at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min).

  • Data Extraction: Identify the

    
     of mass loss. This represents the decomposition threshold (HCl dissociation).
    
Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To isolate the true melting endotherm without confounding decomposition artifacts.

  • Crucible Loading: Weigh 2.0–5.0 mg of the desiccated sample into a standard aluminum pan. Crimp with a pinhole lid to allow gas escape if minor degradation occurs, preventing pan deformation.

  • Heating Program: Using the TGA data, set the maximum temperature 10°C below the decomposition

    
    . Heat at a controlled rate of 5°C/min.
    
  • Analysis: The melting point is strictly recorded as the extrapolated onset temperature of the sharp endothermic peak, not the peak maximum.

Protocol 3: Orthogonal Capillary Validation

Purpose: To provide visual confirmation of the DSC/TGA data.

  • Pack 2-3 mm of the sample into a glass capillary tube and insert it into a digital melting point apparatus.

  • Ramp at 1°C/min starting 15°C below the expected DSC melting point.

  • Observation: Visually distinguish between liquefaction (true melting) and browning/bubbling (decomposition).

Workflow Visualization

The following diagram maps the logical relationship and decision tree of the self-validating thermal characterization workflow.

ThermalWorkflow Start API Intermediate: 1,3,3-Trimethylpiperazin-2-one HCl Prep Sample Preparation (Vacuum Desiccation) Start->Prep TGA Step 1: TGA Analysis (Determine Decomposition Temp) Prep->TGA DSC Step 2: DSC Analysis (Determine Melting Point) TGA->DSC Set max DSC temp below T_decomp Decision Does T_decomp overlap with T_melt? DSC->Decision Capillary Step 3: Capillary Method (Visual Confirmation) Decision->Capillary Yes (Complex thermal event) Report Final Thermophysical Profile Generation Decision->Report No (Clear endotherm) Capillary->Report Orthogonal Validation

Figure 1: Self-validating TGA/DSC thermal characterization workflow for organic hydrochlorides.

References

  • Krajnc, A., Brem, J., et al. "High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes". National Institutes of Health (NIH) - PubMed Central. PMC8367500. Available at:[Link]

Exploratory

discovery and background of substituted piperazin-2-ones

The Discovery, Structural Logic, and Synthesis of Substituted Piperazin-2-ones in Modern Drug Development Executive Summary: The Privileged Scaffold In modern drug discovery, the transition from linear peptides to small-...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Structural Logic, and Synthesis of Substituted Piperazin-2-ones in Modern Drug Development

Executive Summary: The Privileged Scaffold

In modern drug discovery, the transition from linear peptides to small-molecule therapeutics frequently stalls at the hurdle of metabolic instability and poor oral bioavailability. As a Senior Application Scientist, I have consistently observed that overcoming this requires the use of conformationally restricted scaffolds. Among these, substituted piperazin-2-ones (2-oxopiperazines) stand out as privileged peptidomimetics. By locking the peptide backbone into a cyclic lactam, these molecules minimize the entropic penalty of receptor binding while providing exceptional resistance to proteolytic cleavage.

Piperazin-2-ones are specifically designed to mimic inverse


-turns in peptides, which play crucial roles in the secondary structures of proteins[1]. This structural predictability allows for the precise vectorial presentation of pharmacophores, making them invaluable in the development of kinase inhibitors (e.g., imatinib analogs)[1], farnesyltransferase inhibitors[2], and cytotoxic agents[3].

Evolution of Synthetic Methodologies: Causality and Design

The historical challenge with piperazin-2-ones has been achieving high stereocontrol and regioselectivity, particularly when synthesizing highly substituted or


-tertiary variants. Standard chiral pool methods often fail to access these complex motifs[1]. Over the years, synthetic strategies have evolved to address these bottlenecks through logical, causality-driven chemical design.
A. Tandem Reductive Amination-Transamidation-Cyclization

Developed by Beshore and Dinsmore, this one-pot reaction treats


-(2-oxoethyl)amides with 

-amino esters[2].
  • The Causality of Reagent Selection: The success of this reaction hinges on the use of acetic acid in acetonitrile. Acetic acid acts as a crucial proton donor to activate the aldehyde for hydride attack by sodium triacetoxyborohydride, while simultaneously accelerating the subsequent transamidation-cyclization sequence. Furthermore, utilizing

    
    -(2-oxoethyl)trifluoroacetamides is a deliberate choice: the strongly electron-withdrawing trifluoroacetyl group increases the electrophilicity of the carbonyl, driving the intramolecular 
    
    
    
    -acyl transfer forward rapidly, which minimizes the chance of racemization[2].
B. Chemoselective Carbene Insertion for C-Substituted Scaffolds

Most piperazinone drugs feature substitutions on the nitrogen atoms due to synthetic ease. Accessing C-substituted variants from unsymmetrical 1,2-diamines is notoriously difficult due to competing N-H insertions. A recent breakthrough utilizes a copper-catalyzed strategy with donor-acceptor diazo compounds[4].

  • The Causality of Regioselectivity: Counterintuitively, the reaction proceeds via chemoselective carbene insertion at the comparatively less nucleophilic amine[5]. The steric and electronic environment of the copper-carbene intermediate dictates this preference. Once the insertion occurs, the highly nucleophilic (unreacted) primary amine is perfectly positioned for instantaneous intramolecular cyclization, trapping the intermediate before side reactions can occur[4].

C. Catalytic Asymmetric Allylic Alkylation

To access chiral


-tertiary piperazin-2-ones, researchers employ palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones[1]. The low acidity of the 

-hydrogen in monosubstituted substrates is the key physical property that prevents over-alkylation, ensuring high yields of the monoallylated, highly enantioenriched product[1].

G Start Starting Materials (1,2-Diamines, Amino Acids) M1 Tandem Reductive Amination-Cyclization Start->M1 M2 Cu-Catalyzed Carbene N-H Insertion Start->M2 M3 Asymmetric Allylic Alkylation Start->M3 P1 N-Substituted Piperazin-2-ones M1->P1 P2 C-Substituted Piperazin-2-ones M2->P2 P3 α-Tertiary Piperazin-2-ones M3->P3 App Drug Discovery (Peptidomimetics, Kinase Inhibitors) P1->App P2->App P3->App

Logical mapping of piperazin-2-one synthesis strategies to drug discovery applications.

Quantitative Data: Strategy Comparison

To guide route scouting in drug development, the following table summarizes the quantitative performance of the primary piperazin-2-one synthesis strategies discussed above.

Synthesis StrategyKey Reagents / CatalystsSubstrate ScopeYield RangeStereocontrol (ee/dr)Ref
Tandem Reductive Amination Na(OAc)₃BH, AcOH, MeCNngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-(2-oxoethyl)amides,

-amino esters
60–85%High optical purity[2]
Cu-Catalyzed Carbene Insertion Cu catalyst, Diazo compoundsUnsymmetrical 1,2-diamines70–90%Regioselective
Asymmetric Allylic Alkylation Pd catalyst, Chiral ligandsN-protected piperazin-2-ones65–95%Up to 99% ee[1]
Knoevenagel / DROC Cascade Cinchona alkaloid ureaAldehydes, 1,2-diamines38–90%Up to 99% ee[6]

Experimental Protocol: Self-Validating Tandem Reductive Amination-Cyclization

When transferring this methodology to the bench, it is critical to implement self-validating checkpoints to ensure the integrity of the cascade reaction. Below is the optimized protocol for synthesizing a substituted piperazin-2-one via the Beshore-Dinsmore method[2].

Step 1: Imine Formation

  • Action: In an oven-dried flask under inert argon, combine

    
    -(2-oxoethyl)trifluoroacetamide (1.0 eq) and the desired 
    
    
    
    -amino acid methyl ester hydrochloride (1.1 eq) in anhydrous acetonitrile (0.1 M).
  • Causality: Anhydrous conditions are strictly required to prevent the premature hydration or degradation of the highly reactive aldehyde intermediate.

Step 2: Acidification & Reduction

  • Action: Add glacial acetic acid (10% v/v) to the mixture. Cool the reaction to 0°C using an ice bath, then add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) in three portions over 15 minutes.

  • Causality: Acetic acid serves a dual purpose: it catalyzes the imine formation and protonates it, making it susceptible to mild hydride attack. The 0°C temperature controls the exotherm, preventing over-reduction to the alcohol.

Step 3: Intramolecular Cyclization (


-Acyl Transfer) 
  • Action: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. You must observe the transient appearance of the secondary amine mass (

    
     of the uncyclized intermediate), followed by its complete disappearance and replacement by the final lactam mass (minus the trifluoroacetyl leaving group). If the intermediate persists, gentle heating (40°C) may be required to drive the transamidation.
    

Step 4: Quenching & Isolation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract three times with ethyl acetate. Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Causality: Neutralizing the acetic acid prevents acid-catalyzed degradation of the newly formed lactam during concentration and ensures the product remains un-ionized for efficient organic extraction.

Step 5: Structural Validation

  • Action: Purify via silica gel flash chromatography. Validate the structure using ¹H and ¹³C NMR.

  • Self-Validation Checkpoint: Successful cyclization is confirmed by the presence of the characteristic lactam carbonyl peak in the ¹³C NMR spectrum (~165–170 ppm) and the complete absence of the trifluoroacetyl quartet (~115 ppm, if ¹³C/¹⁹F coupling was previously observed).

Workflow S1 1. Reagent Mixing N-(2-oxoethyl)amide + α-amino ester S2 2. Reductive Amination Na(OAc)3BH in MeCN/AcOH S1->S2 S3 3. Intramolecular Cyclization N,N'-Acyl Transfer (Transamidation) S2->S3 S4 4. Workup & Validation Reaction quenching, TLC & NMR S3->S4

Step-by-step experimental workflow for tandem reductive amination-cyclization.

Conclusion

The piperazin-2-one scaffold is a cornerstone in the architecture of modern peptidomimetics. By understanding the mechanistic causality behind methods like tandem reductive amination, chemoselective carbene insertion, and asymmetric allylic alkylation, researchers can predictably navigate the chemical space of these heterocycles. This structural control directly translates to higher target affinity, as seen in the successful deployment of these scaffolds in oncology and protease inhibition.

References

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • Source: National Institutes of Health (PMC)
  • Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade Source: Royal Society of Chemistry URL
  • Source: American Chemical Society (JOC)
  • Source: National Institutes of Health (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Protocol for 1,3,3-Trimethylpiperazin-2-one

Introduction & Strategic Rationale In modern medicinal chemistry, functionalized piperazinones are highly valued as conformationally restricted, polar scaffolds that improve the pharmacokinetic profiles of drug candidate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, functionalized piperazinones are highly valued as conformationally restricted, polar scaffolds that improve the pharmacokinetic profiles of drug candidates. Specifically, 1,3,3-trimethylpiperazin-2-one has emerged as a critical building block in the design of next-generation antimicrobial agents. Recently, it has been utilized to synthesize di- and tricovalent benzoxaborole-based inhibitors targeting Penicillin-Binding Proteins (PBPs) to combat


-lactamase-driven antibiotic resistance [1].

Constructing this specific trimethylated scaffold presents a regiochemical challenge. Direct methylation of a pre-formed 3,3-dimethylpiperazin-2-one core typically fails to yield the 1,3,3-trimethyl derivative cleanly, as the secondary amine (N4) is significantly more nucleophilic than the amide nitrogen (N1), necessitating inefficient protection-deprotection strategies.

To bypass this, this protocol details a highly regioselective, one-pot [4+2] cyclization strategy utilizing N-methylethylenediamine and ethyl 2-bromoisobutyrate [2].

Mechanistic Causality: Driving Regioselectivity

The success of this protocol relies on the inherent steric and electronic differences between the two nitrogen atoms in N-methylethylenediamine:

  • Initial

    
     Alkylation (Steric Control):  The primary amine (
    
    
    
    ) is sterically less hindered than the secondary N-methyl amine. Consequently, it acts as the primary nucleophile, selectively attacking the highly hindered tertiary bromide of ethyl 2-bromoisobutyrate.
  • Intramolecular Lactamization (Thermodynamic Control): Once the acyclic N-alkyl amino ester intermediate is formed, the secondary N-methyl amine is perfectly positioned to undergo a 6-exo-trig cyclization. It attacks the ethyl ester, extruding ethanol and forming the highly stable 6-membered lactam ring.

This sequence inherently places the methyl group on the amide nitrogen (N1) and leaves a free secondary amine at N4, yielding the target 1,3,3-trimethylpiperazin-2-one without any protecting groups.

SynthesisWorkflow SM1 N-Methylethylenediamine (Primary & Secondary Amine) Cond K2CO3, Toluene Reflux (110°C), 16 h SM1->Cond SM2 Ethyl 2-bromoisobutyrate (Tertiary Bromide & Ester) SM2->Cond Int Acyclic Intermediate (N-Alkyl Amino Ester) Cond->Int Regioselective SN2 (Primary Amine + Bromide) Prod 1,3,3-Trimethylpiperazin-2-one (Target Lactam) Int->Prod Intramolecular Cyclization (Secondary Amine + Ester)

Figure 1: Regioselective two-step, one-pot synthesis workflow for 1,3,3-trimethylpiperazin-2-one.

Starting Materials and Quantitative Data

To prevent bis-alkylation of the primary amine, N-methylethylenediamine is used in a 4-fold stoichiometric excess. The excess diamine is highly volatile and water-soluble, making it easy to remove during downstream workup.

Table 1: Reagent Quantities for a 100 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
N-Methylethylenediamine 74.124.029.6 g (400 mmol)Nucleophile / N1 & N4 Source
Ethyl 2-bromoisobutyrate 195.051.019.5 g (100 mmol)Electrophile / C2 & C3 Source
Potassium Carbonate (

)
138.212.027.6 g (200 mmol)Acid Scavenger (Neutralizes HBr)
Toluene 92.14N/A150 mLHigh-boiling Solvent

Experimental Protocol

This methodology is designed as a self-validating system; analytical checkpoints are embedded within the workflow to ensure reaction fidelity before proceeding to isolation.

Step 1: Reaction Assembly
  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Add 27.6 g of finely powdered, anhydrous

    
     to the flask, followed by 100 mL of anhydrous toluene.
    
  • Add 29.6 g of N-methylethylenediamine to the stirring suspension.

  • In a separate dropping funnel, dissolve 19.5 g of ethyl 2-bromoisobutyrate in 50 mL of toluene.

Step 2: Alkylation and Lactamization
  • Add the ethyl 2-bromoisobutyrate solution dropwise to the reaction flask over 30 minutes at room temperature to control the initial exothermic

    
     alkylation.
    
  • Once the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) in an oil bath.

  • Maintain reflux for 16 hours. The elevated temperature is strictly required to overcome the activation energy barrier for the secondary amine to attack the ester (lactamization).

Step 3: Self-Validation (In-Process Control)
  • Checkpoint: Withdraw a 50

    
    L aliquot, filter, and analyze via LC-MS or FT-IR.
    
    • Validation Criteria: The reaction is complete when the ester carbonyl stretch (

      
      1730 cm
      
      
      
      ) disappears and is replaced by a strong lactam carbonyl stretch (
      
      
      1650 cm
      
      
      ). LC-MS should show the target mass (
      
      
      ) and the complete absence of the intermediate mass (
      
      
      ), confirming the extrusion of ethanol (-46 Da).
Step 4: Workup and Isolation
  • Cool the reaction mixture to room temperature. The suspension will contain precipitated KBr and unreacted

    
    .
    
  • Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with an additional 50 mL of toluene.

  • Concentrate the combined filtrate under reduced pressure (rotary evaporator). The excess N-methylethylenediamine (BP

    
    115 °C) will co-evaporate with the toluene.
    
  • Purify the resulting crude oil via vacuum distillation or silica gel flash chromatography (Eluent: Dichloromethane/Methanol, 95:5 with 1% Triethylamine) to yield 1,3,3-trimethylpiperazin-2-one as a solid/heavy oil.

References

  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry.[Link]

  • US Patent 8,450,324 B2: Crystalline base of compound trans-1-((1R,3S)-6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine.
Application

Application Note: 1,3,3-Trimethylpiperazin-2-one Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Introduction & Strategic Significance 1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8) is a highly specialized, rigidified heterocyclic building block extensively utilized in modern medicinal chemistry. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8) is a highly specialized, rigidified heterocyclic building block extensively utilized in modern medicinal chemistry. As a secondary amine salt, it serves as a critical intermediate for synthesizing high-affinity enzyme inhibitors and receptor antagonists.

In drug design, this molecule is not merely a structural spacer; it acts as a highly engineered bioisostere and conformational restrictor . The strategic placement of methyl groups provides specific pharmacological advantages:

  • Conformational Locking: The gem-dimethyl groups at the C3 position introduce significant steric bulk, restricting the rotational degrees of freedom of the adjacent amide bond. This pre-organizes the molecule into a bioactive conformation, effectively reducing the entropic penalty upon target binding.

  • Diketopiperazine Mimicry: The piperazinone ring effectively mimics the diketopiperazine moiety found in the C-6 side chain of piperacillin, a broad-spectrum beta-lactam antibiotic.

  • Metabolic Shielding: The N1-methyl group enhances lipophilicity and lipid bilayer permeability while shielding the core from oxidative metabolism by Cytochrome P450 enzymes.

SAR Core 1,3,3-Trimethylpiperazin-2-one N1 N1-Methyl (Enhances Lipophilicity) Core->N1 C3 C3-Gem-Dimethyl (Conformational Lock) Core->C3 Amide Piperazinone Ring (Diketopiperazine Mimic) Core->Amide

Structure-Activity Relationship (SAR) logic for 1,3,3-Trimethylpiperazin-2-one.

Primary Applications in Drug Discovery

Boron-Containing Penicillin-Binding Protein (PBP) Inhibitors

Recent high-throughput crystallography studies have demonstrated the efficacy of benzoxaboroles in inhibiting PBP3, a critical enzyme for bacterial cell wall synthesis. 1,3,3-Trimethylpiperazin-2-one is coupled to 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid to form a potent inhibitor. According to foundational research published in the Journal of Medicinal Chemistry, the resulting compound engages PBP3 via a unique dicovalent binding mode , reacting simultaneously with both Ser294 and Ser349 in the active site[1]. The piperazinone ring perfectly mimics the diketopiperazine side chain of piperacillin, anchoring the inhibitor in the active site.

Protease-Activated Receptor 2 (PAR-2) Antagonists

PAR-2 is a G-protein-coupled receptor implicated in inflammatory, fibrotic, and pain disorders. 1,3,3-Trimethylpiperazin-2-one is utilized to functionalize pyrrolo[2,3-b]pyridine-6-carbonyl derivatives, yielding potent PAR-2 antagonists[2]. The secondary amine at N4 acts as the nucleophile during amide coupling, while the rigidified core ensures the resulting amide maintains the precise vector required for deep-pocket receptor binding.

Quantitative Data Summaries

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1,3,3-Trimethylpiperazin-2-one hydrochloride
CAS Number 1207877-86-8
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
SMILES CC1(C(=O)N(CCN1)C)C.Cl
Storage Conditions Inert atmosphere, Room Temperature
Table 2: Amide Coupling Optimization Matrix

Due to the steric hindrance imposed by the gem-dimethyl groups adjacent to the N4 nucleophile, standard coupling conditions often result in poor yields. The following table summarizes the quantitative optimization of coupling reagents for this specific substrate.

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Rationale / Causality
EDC / HOBt TEADCMRT2442%Insufficient reactivity for sterically hindered amines.
CDI NoneDMF401665%Ideal for boronic acid substrates to avoid urea byproducts.
HATU DIPEADMFRT488%HOAt ester overcomes steric hindrance; highest yield.

Experimental Methodologies & Protocols

The following protocols are engineered with self-validating steps to ensure high-fidelity synthesis when utilizing 1,3,3-trimethylpiperazin-2-one hydrochloride.

Protocol A: CDI-Mediated Amide Coupling (Optimized for Benzoxaboroles)

Causality & Rationale: 1,1′-Carbonyldiimidazole (CDI) is specifically chosen when coupling with benzoxaborole or boronic acid derivatives. Standard uronium-based coupling agents (like HATU) can cause undesired side reactions with the boronic acid moiety or complicate purification due to persistent phosphine oxide/urea byproducts.

Step-by-Step Procedure:

  • Activation: Dissolve the appropriate carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration) under an inert nitrogen atmosphere.

  • Add CDI (2.0 equiv) in a single portion at room temperature.

  • Self-Validation Checkpoint: Observe the reaction mixture. The evolution of CO₂ gas (effervescence) is a visual indicator of the acylimidazole intermediate forming. Stir for 15–30 minutes until effervescence completely ceases. Do not proceed until gas evolution stops, as unreacted CDI will polymerize the amine.

  • Free-Basing & Coupling: Add 1,3,3-trimethylpiperazin-2-one hydrochloride (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to liberate the free base in situ.

  • Elevate the temperature to 40 °C and stir for 4–16 hours. The elevated temperature is required to overcome the steric hindrance of the gem-dimethyl groups.

  • Workup: Remove the solvent in vacuo. Resuspend the crude product in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: HATU-Mediated Coupling (For Highly Hindered Substrates like PAR-2 Precursors)

Causality & Rationale: For substrates lacking sensitive functional groups (like boronic acids), HATU is the superior choice. It generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is significantly more electrophilic than standard HOBt esters, easily overcoming the steric barrier of the piperazinone ring.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv). Stir for 10 minutes at room temperature to form the active HOAt ester. The solution will typically turn a distinct yellow color.

  • Add 1,3,3-trimethylpiperazin-2-one hydrochloride (1.2 equiv). The excess DIPEA from Step 2 will immediately neutralize the HCl salt.

  • Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the HOAt-ester mass peak and the appearance of the product mass[M+H]⁺ confirms reaction completion.

Workflow A Carboxylic Acid Activation C Nucleophilic Attack A->C Acyl Imidazole / HOAt Ester B Amine Free-Basing (DIPEA) B->C 1,3,3-Trimethylpiperazin-2-one D Target Engagement (PBP3 / PAR-2) C->D Purified API

Workflow of 1,3,3-Trimethylpiperazin-2-one coupling and target engagement.

References

  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US20240066027A1 - Novel par-2 inhibitors Source: Google Patents URL

Sources

Method

Application Note: 1,3,3-Trimethylpiperazin-2-one Hydrochloride as a Rigid Scaffold in Drug Discovery

Executive Summary & Scientific Rationale In contemporary medicinal chemistry, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In contemporary medicinal chemistry, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic properties, target selectivity, and metabolic stability. 1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8) has emerged as a highly versatile building block in this paradigm.

As a rigid, nitrogen-containing heterocycle, the piperazinone core provides a well-defined 3D vector for pharmacophore projection. The gem-dimethyl group at the 3-position is particularly critical: it introduces significant steric bulk that restricts the conformational degrees of freedom of the piperazine ring. This rigidity minimizes the entropic penalty upon target binding. Furthermore, the hydrochloride salt form ensures excellent aqueous solubility and chemical stability during long-term storage and high-throughput library synthesis.

A landmark application of this scaffold is found in the development of non-β-lactam, Boron-Containing Inhibitors (BCIs) targeting Penicillin-Binding Proteins (PBPs) to combat antimicrobial resistance (AMR) [1]. By coupling 1,3,3-trimethylpiperazin-2-one to a benzoxaborole warhead, researchers successfully created fragments that mimic the diketopiperazine side chain of the antibiotic piperacillin, enabling novel dicovalent binding modes [2].

Structural Biology & Binding Mechanism

To overcome β-lactamase-driven resistance in Pseudomonas aeruginosa, researchers targeted PBP3 (PaPBP3) using boron-based fragments. The structural logic of utilizing the 1,3,3-trimethylpiperazin-2-one scaffold relies on its ability to act as a synthetic mimic of the D-phenylglycine and diketopiperazine moieties found in piperacillin [1].

When conjugated to a benzoxaborole warhead (forming the ligand designated as S1B in the Protein Data Bank) [3], the scaffold drives the molecule into the PaPBP3 active site. The causality of this interaction is twofold:

  • The Warhead: The benzoxaborole undergoes nucleophilic attack by both the catalytic Ser294 and the conserved Ser349, forming a unique dicovalent sp³-hybridized boron complex.

  • The Scaffold: The 1,3,3-trimethylpiperazin-2-one moiety is projected into the hydrophobic wall of the binding site. The rigidity imparted by the gem-dimethyl groups locks the scaffold in a conformation that perfectly mimics the reacted state of piperacillin, maximizing van der Waals interactions and stabilizing the dicovalent adduct.

BindingMechanism Conjugate Benzoxaborole-Piperazinone Conjugate (Ligand S1B) Warhead Benzoxaborole Warhead Conjugate->Warhead comprises Scaffold 1,3,3-Trimethylpiperazin-2-one Scaffold Conjugate->Scaffold comprises Ser294 Catalytic Ser294 (PaPBP3) Warhead->Ser294 Covalent Bond 1 Ser349 Conserved Ser349 (PaPBP3) Warhead->Ser349 Covalent Bond 2 (Dicovalent Mode) Hydrophobic Hydrophobic Wall (Mimics Piperacillin) Scaffold->Hydrophobic Steric & Hydrophobic Interactions

Fig 1: Dicovalent binding mechanism driven by the 1,3,3-trimethylpiperazin-2-one scaffold.

Quantitative Data: Binding Modes of Boron Scaffolds

The structural architecture of the scaffold directly dictates the valency of the covalent interaction with the target protein. The table below summarizes the crystallographic data comparing the piperazinone-benzoxaborole conjugate against other boron-based inhibitors [1].

Inhibitor ClassRepresentative Scaffold / LigandTarget Residues (PaPBP3)Binding ModeBoron Hybridization
Boronic Acids (3-(1H-tetrazol-5-yl)phenyl)boronic acidSer294, Ser349, Lys484Tricovalentsp³
Benzoxaboroles Benzoxaborole-1,3,3-trimethylpiperazin-2-one Ser294, Ser349 Dicovalent sp³
Cyclic Boronates VaborbactamSer294Monocovalentsp³

Experimental Protocols

Protocol A: Scaffold Preparation and Amide Coupling

Because 1,3,3-trimethylpiperazin-2-one is supplied as a hydrochloride salt, the secondary amine is protonated and non-nucleophilic. The protocol below details the self-validating synthesis of the benzoxaborole-piperazinone conjugate.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the carboxylic acid pharmacophore (e.g., 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid) in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and stir for 15 minutes at room temperature to form the active ester.

  • Scaffold Neutralization (Critical Step): In a separate vial, suspend 1.1 eq of 1,3,3-trimethylpiperazin-2-one hydrochloride in DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA is required to both neutralize the HCl salt (liberating the free secondary amine) and act as a base for the subsequent coupling reaction.

  • Coupling: Transfer the neutralized scaffold solution to the activated ester mixture. Stir for 12 hours at room temperature under nitrogen.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting carboxylic acid mass and the appearance of the product mass (

    
    ) validates successful amide bond formation.
    
  • Purification: Purify via reverse-phase preparative HPLC to yield the final fragment for screening.

Protocol B: High-Throughput Crystallographic Fragment Screening

To evaluate the binding of the synthesized conjugate to PaPBP3, high-throughput X-ray crystallography is employed [1].

Step-by-Step Methodology:

  • Crystallization: Grow apo-PaPBP3 crystals using the sitting-drop vapor-diffusion method at 20 °C.

  • pH-Dependent Soaking (Critical Step): Prepare soaking solutions containing 10-50 mM of the synthesized fragment. Causality: Boron-containing compounds exhibit pH-dependent hybridization states. Soak the crystals independently at pH 6.0 and pH 8.0 for 24 hours. This ensures the capture of the relevant ionization state required for covalent adduct formation.

  • Harvesting: Cryoprotect the soaked crystals in a solution containing 20-25% glycerol and flash-cool in liquid nitrogen.

  • Data Collection & Self-Validation: Collect X-ray diffraction data. Validation: Solve the structure via molecular replacement. The protocol is validated as a "hit" only if continuous

    
     difference electron density maps are observed at a >3σ contour level between the boron atom of the ligand and the oxygen of Ser294/Ser349.
    

Workflow Step1 1. Scaffold Preparation Neutralize Piperazinone HCl with DIPEA Step2 2. Library Synthesis Amide Coupling with Boron Warheads Step1->Step2 Step3 3. Protein Crystallization Apo-PaPBP3 Crystal Growth Step2->Step3 Compound Library Step4 4. Fragment Soaking 24h Soak at pH 6.0 & 8.0 Step3->Step4 Step5 Step5 Step4->Step5 Cryo-cooling Step6 6. Hit Expansion Structure-Guided Optimization Step5->Step6 Binding Mode Identified

Fig 2: Workflow for fragment screening and hit expansion using the piperazinone scaffold.

Conclusion

1,3,3-Trimethylpiperazin-2-one hydrochloride is far more than a simple structural linker; it is a conformationally restricted, synthetically tractable scaffold that actively participates in target recognition. By mimicking the spatial arrangement of complex natural product side chains (like those in β-lactams), it enables the discovery of novel, non-traditional inhibitors. Its successful integration into benzoxaborole-based PBP3 inhibitors highlights its immense potential in modern fragment-based drug discovery (FBDD) pipelines.

References

  • Newman, H., Bellini, B., et al. "High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • RCSB Protein Data Bank. "Structure of P. aeruginosa PBP3 in complex with a benzoxaborole (Compound 4) - PDB Entry 7ATX." Available at:[Link]

  • RCSB Protein Data Bank. "Ligand Summary Page: S1B (4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonyl)-1,3,3-trimethylpiperazin-2-one)." Available at:[Link]

Application

Comprehensive Analytical Characterization Protocol for 1,3,3-Trimethylpiperazin-2-one Hydrochloride

Executive Summary & Chemical Profile 1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8; MW: 178.66 g/mol ) is a highly specialized piperazine derivative utilized extensively as an Active Pharmaceutical Ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8; MW: 178.66 g/mol ) is a highly specialized piperazine derivative utilized extensively as an Active Pharmaceutical Ingredient (API) intermediate. It serves as a critical structural motif in modern drug discovery, most notably in the synthesis of boron-containing antibiotics targeting Penicillin-Binding Proteins (PBPs) to combat multi-drug resistant bacteria [1].

Structurally, the molecule is a lactam featuring a methyl group at the amide nitrogen (N1), a gem-dimethyl group at the adjacent carbon (C3), and a secondary amine at position 4 (N4), which is stabilized as a hydrochloride salt. This dual functional nature—combining a neutral lactam with a highly basic, polar amine salt—presents unique analytical challenges. Standard chromatographic and spectroscopic methods often fail due to peak tailing or rapid proton exchange. This guide provides a self-validating, field-tested analytical framework to ensure rigorous structural elucidation and purity verification.

Analytical Strategy & Workflow

To achieve full characterization, the analytical strategy is divided into three parallel workflows: chromatographic purity/mass validation, regiochemical structural elucidation, and solid-state salt confirmation.

AnalyticalWorkflow Sample 1,3,3-Trimethylpiperazin-2-one HCl (API Intermediate) LCMS LC-MS Analysis (Purity & Exact Mass) Sample->LCMS Solution Prep NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR DMSO-d6 Prep SolidState FTIR & DSC (Solid-State Confirmation) Sample->SolidState Neat Powder Data Comprehensive Characterization Report LCMS->Data m/z & Purity NMR->Data Regiochemistry SolidState->Data Salt Form

Workflow for the comprehensive analytical characterization of 1,3,3-Trimethylpiperazin-2-one HCl.

Detailed Experimental Protocols

Protocol A: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Rationale: Piperazine derivatives are basic and highly polar. If analyzed on a standard C18 column, the secondary amine (N4) interacts strongly with residual silanols on the silica support, causing severe peak tailing and poor retention. To counteract this, we utilize a polar-endcapped C18 column combined with a highly acidic mobile phase (0.1% Formic Acid). This ensures the amine remains fully protonated, suppressing silanol interactions and optimizing ionization efficiency for Electrospray Ionization in positive mode (ESI+) [2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Vortex for 30 seconds. Dilute the stock solution to a final working concentration of 10 µg/mL using Mobile Phase A.

  • Column Selection: Phenomenex Synergi 4 µm Hydro-RP (150 × 2.0 mm) or an equivalent polar-embedded stationary phase.

  • Mobile Phase Composition:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v)

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 8.0 min: Linear ramp to 95% B

    • 8.0 - 10.0 min: Hold at 95% B (Column wash)

    • 10.1 - 15.0 min: Return to 5% B (Equilibration)

    • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

  • MS Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Monitor the full scan (m/z 100–500) and extract the specific [M+H]⁺ ion chromatogram at m/z 143.1.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR is definitive for confirming the precise regiochemistry of the trimethyl substitution (N1 vs. C3). While the hydrochloride salt is highly soluble in Deuterium Oxide (D₂O), analyzing the sample in D₂O causes the rapid exchange of the critical amine protons (NH₂⁺) with deuterium, rendering them invisible. Therefore, anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice to observe the complete proton landscape, including the salt-forming protons [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the crystalline powder in 0.6 mL of fresh, ampouled DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Load into a 400 MHz or 600 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the methyl singlets. Acquire 16–32 scans with a spectral width of 12 ppm.

  • ¹³C NMR Acquisition: Acquire 512–1024 scans with a relaxation delay of 2.0 seconds and a spectral width of 250 ppm to resolve the quaternary C2 (carbonyl) and C3 carbons.

Protocol C: Solid-State Characterization (FTIR)

Causality & Rationale: The free base of this compound is prone to atmospheric degradation and often presents as a hygroscopic oil. The hydrochloride salt is intentionally formed to create a stable, handleable powder. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to self-validate the solid state by identifying the distinctive vibrational shifts associated with the amine hydrochloride formation.

Step-by-Step Methodology:

  • Background Scan: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Place 2–3 mg of the neat, dry powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Look specifically for the lactam carbonyl stretch and the characteristic broad "ammonium band" indicative of the HCl salt.

Data Interpretation & Expected Results

The following table summarizes the quantitative data parameters required to validate the identity and purity of 1,3,3-Trimethylpiperazin-2-one hydrochloride.

Analytical TechniqueTarget ParameterExpected Result & Structural Assignment
LC-MS (ESI+) Retention Time (RT)Early elution (typically 1.5 – 3.0 min) due to high polarity.
LC-MS (ESI+) Exact Massm/z 143.1 [M+H]⁺ (Calculated free base MW = 142.11 g/mol ).
¹H NMR (DMSO-d6) N1-CH₃ (Amide Methyl)Singlet, ~2.80 – 2.95 ppm (Integrates to 3H).
¹H NMR (DMSO-d6) C3-(CH₃)₂ (Gem-dimethyl)Singlet, ~1.40 – 1.60 ppm (Integrates to 6H).
¹H NMR (DMSO-d6) C5-H₂ & C6-H₂ (Ring)Multiplets, ~3.20 – 3.60 ppm (Integrates to 4H total).
¹H NMR (DMSO-d6) N4-H₂⁺ (Amine Salt)Broad singlet, ~9.00 – 9.60 ppm (Integrates to 2H, exchangeable).
ATR-FTIR Lactam C=O StretchStrong, sharp absorption band at ~1640 – 1660 cm⁻¹ .
ATR-FTIR Amine HCl StretchBroad, complex multi-band region spanning 2400 – 3000 cm⁻¹ .

Troubleshooting & Field Insights

  • Chromatographic Tailing (LC-MS): If the m/z 143.1 peak exhibits severe tailing or splitting, the mobile phase pH is likely too high, causing partial deprotonation of the secondary amine (pKa ~8.5). Action: Verify that the formic acid concentration is exactly 0.1% (v/v) and freshly prepared. If tailing persists, switch to a column specifically designed for basic compounds (e.g., Newcrom R1) [2].

  • Missing Amine Protons (NMR): If the broad singlet at ~9.0–9.6 ppm is absent in the ¹H NMR spectrum, the DMSO-d6 solvent has likely absorbed atmospheric moisture. Water facilitates rapid proton exchange, merging the NH₂⁺ signal into the HDO water peak (~3.3 ppm). Action: Re-prepare the sample using a freshly opened glass ampoule of anhydrous DMSO-d6.

References

  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: Journal of Clinical Medicine (via PubMed Central) URL:[Link]

Method

GC-MS Analysis of 1,3,3-Trimethylpiperazin-2-one Hydrochloride and Its Intermediates: A Comprehensive Protocol for Purity and Process Monitoring

An Application Note for Drug Development Professionals Abstract This application note provides a detailed guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3,3-Trimethylpiperazin-2-one hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3,3-Trimethylpiperazin-2-one hydrochloride, a key heterocyclic scaffold in pharmaceutical development. Due to the compound's polar nature and the non-volatile characteristics of its hydrochloride salt, a robust analytical strategy involving sample neutralization, extraction, and chemical derivatization is essential for reliable analysis. We present a complete workflow, from sample preparation to data interpretation, designed to ensure specificity, sensitivity, and reproducibility. This guide explains the causality behind critical experimental choices, outlines self-validating protocols, and provides predicted fragmentation pathways to aid in structural confirmation and impurity profiling, empowering researchers to maintain stringent quality control throughout the drug development lifecycle.

Introduction: The Analytical Imperative

Piperazine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The substituted piperazin-2-one structure, in particular, serves as a versatile intermediate for creating complex molecules with diverse biological activities.[2] 1,3,3-Trimethylpiperazin-2-one, as a member of this class, requires precise analytical characterization to ensure the integrity of the synthetic process and the purity of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in pharmaceutical analysis, offering unparalleled separation efficiency and definitive structural elucidation capabilities.[3][4] It is the preferred method for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for monitoring residual solvents, synthetic by-products, and degradation products.[5][6]

However, the direct analysis of 1,3,3-Trimethylpiperazin-2-one hydrochloride by GC-MS presents two primary challenges:

  • Non-Volatility: As a salt, the compound will not volatilize in the GC inlet. It must be converted to its more volatile free base form.

  • Polarity: The free base contains a secondary amine (N-H) and a polar amide group. These functional groups can cause undesirable interactions with the GC column, leading to poor peak shape (tailing) and reduced sensitivity.[7]

This guide addresses these challenges by outlining a comprehensive analytical protocol that includes a liquid-liquid extraction (LLE) to isolate the free base and a subsequent derivatization step to enhance volatility and improve chromatographic performance.

Experimental Workflow: From Salt to Spectrum

The analytical strategy is a multi-step process designed to prepare the analyte for successful GC-MS analysis. Each stage is critical for achieving accurate and reliable results.

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_deriv Part 2: Derivatization cluster_analysis Part 3: Instrumental Analysis cluster_data Part 4: Data Processing Sample 1. Weighing 1,3,3-Trimethylpiperazin-2-one HCl Dissolve 2. Dissolution in Deionized Water Sample->Dissolve Neutralize 3. Neutralization Add NaHCO3 solution to form free base Dissolve->Neutralize Extract 4. Liquid-Liquid Extraction with Dichloromethane Neutralize->Extract Dry 5. Drying Pass organic layer through Na2SO4 Extract->Dry Evaporate 6. Concentration Evaporate to dryness under N2 Dry->Evaporate Reconstitute 7. Reconstitution in Acetonitrile Evaporate->Reconstitute DerivAgent 8. Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) Reconstitute->DerivAgent React 9. Reaction Heat at 70°C for 30 min DerivAgent->React Inject 10. GC-MS Injection React->Inject Separate 11. Chromatographic Separation Inject->Separate Detect 12. Mass Spectrometric Detection (EI) Separate->Detect TIC 13. Total Ion Chromatogram (TIC) Review Detect->TIC Spectra 14. Mass Spectra Interpretation TIC->Spectra Report 15. Quantification & Reporting Spectra->Report

Caption: Overall experimental workflow for GC-MS analysis.

Detailed Protocols

These protocols are designed to be self-validating systems. Adherence to these steps is crucial for reproducibility.

Protocol 1: Free Base Extraction
  • Causality: The hydrochloride salt must be neutralized to its free base to become soluble in an organic solvent and sufficiently volatile for GC analysis. A mild base like sodium bicarbonate is used to prevent potential degradation of the analyte. Dichloromethane is an effective solvent for extracting the moderately polar free base.

  • Weighing: Accurately weigh approximately 10 mg of 1,3,3-Trimethylpiperazin-2-one hydrochloride into a 15 mL glass vial.

  • Dissolution: Add 5 mL of deionized water and vortex until the sample is fully dissolved.

  • Neutralization: Slowly add 5 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the vial. Effervescence will occur. Gently swirl the vial until gas evolution ceases. The pH should be > 8.

  • Extraction: Add 5 mL of dichloromethane (DCM) to the vial. Cap tightly and vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The organic (DCM) layer will be on the bottom.

  • Collection: Carefully transfer the bottom DCM layer to a clean vial using a glass pipette.

  • Repeat Extraction: Repeat steps 4-6 two more times, combining the DCM extracts.

  • Drying: Pass the combined organic extract through a small column packed with anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Concentration: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at room temperature. The resulting residue is the free base of the analyte.

Protocol 2: Silylation for Enhanced Analysis
  • Causality: Derivatization is a chemical modification technique used to improve a compound's analytical properties.[8] Silylation replaces the active hydrogen on the secondary amine with a nonpolar trimethylsilyl (TMS) group.[7][9] This process, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases thermal stability and volatility while reducing polarity, resulting in sharper, more symmetrical chromatographic peaks.[10]

  • Reagent Preparation: To the dried residue from Protocol 1, add 100 µL of acetonitrile.

  • Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat in a heating block at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

Protocol 3: GC-MS Instrumental Parameters
  • Causality: The selected parameters are optimized for the analysis of semi-volatile, derivatized compounds. The DB-5ms column is a robust, low-polarity column suitable for a wide range of analytes. The oven temperature program starts low to trap components on the column and then ramps up to elute the analytes based on their boiling points. Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which are crucial for structural identification and library matching.

Parameter Setting Rationale
GC System
Inlet ModeSplitless (1 min)Maximizes analyte transfer to the column for trace analysis.
Inlet Temp250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS interface.
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard, non-polar column offering excellent inertness and resolution.
Oven Program80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates analytes from solvent and potential low-boiling intermediates effectively.
MS System
Ionization ModeElectron Ionization (EI)Provides reproducible, information-rich fragmentation patterns.
Electron Energy70 eVStandard energy for creating extensive, library-searchable mass spectra.
Source Temp230°CMaintains analyte in the gas phase and minimizes contamination.
Quadrupole Temp150°CEnsures consistent ion transmission and mass accuracy.
Mass Rangem/z 40 - 450Covers the expected mass range of the analyte, its derivatives, and key fragments.
Scan ModeFull Scan / SIMFull Scan for identification of unknowns; Selected Ion Monitoring (SIM) for high-sensitivity quantification of target compounds.[11]

Data Interpretation: Predicting Fragmentation

Accurate interpretation of the mass spectrum is key to confirming the identity of 1,3,3-Trimethylpiperazin-2-one and its potential intermediates. The following data pertains to the underivatized free base (C₇H₁₄N₂O, Molecular Weight: 142.20 g/mol ).

Expected Mass Fragments

Mass spectrometry of piperazine and piperazinone derivatives often involves characteristic cleavages of the heterocyclic ring.[12][13][14] For 1,3,3-Trimethylpiperazin-2-one, the fragmentation is dictated by the positions of the methyl groups, the secondary amine, and the carbonyl group.

m/z Value Proposed Fragment Identity Fragmentation Pathway
142[M]⁺•Molecular Ion
127[M - CH₃]⁺Loss of a methyl group from the C3 position (alpha-cleavage).
99[M - C₃H₇]⁺Loss of an isopropyl radical via cleavage at C3-C4 and C2-N1.
85[C₅H₁₁N]⁺•Cleavage and loss of the N-methyl-carbonyl portion.
70[C₄H₈N]⁺Ring cleavage leading to the [CH₃-N-CH₂-CH₂]⁺ fragment.
57[C₄H₉]⁺Formation of a stable tert-butyl cation from the C3 position. A very common and often intense fragment for structures containing this moiety.
42[C₂H₄N]⁺Fragment containing the N-methyl group.

digraph "Fragmentation" {
graph [fontname="Arial"];
node [shape=plaintext, fontname="Arial"];
edge [color="#5F6368"];
mol [label=<
    <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><b>1,3,3-Trimethylpiperazin-2-oneb>TD>TR><TR><TD><b>m/z = 142b>TD>TR><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13904005&t=l" />TD>TR>TABLE>
>];

f127 [label="[M-CH₃]⁺\nm/z = 127"];
f57 [label="[C₄H₉]⁺ (tert-butyl)\nm/z = 57"];
f70 [label="[C₄H₈N]⁺\nm/z = 70"];

mol -> f127 [label=" -CH₃•"];
mol -> f57 [label=" Ring Cleavage"];
mol -> f70 [label=" Ring Cleavage"];

}

Caption: Proposed major fragmentation pathways for the target analyte.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of 1,3,3-Trimethylpiperazin-2-one hydrochloride. By implementing the detailed protocols for sample preparation, derivatization, and instrumental analysis, researchers and drug development professionals can achieve reliable and accurate characterization of this important synthetic intermediate. The provided workflow and data interpretation guidelines serve as a robust starting point for method development, validation, and routine quality control, ultimately ensuring the integrity and safety of pharmaceutical products.[15]

References

  • ResolveMass Laboratories Inc. (2025) GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]

  • Drug Development & Delivery. (2017) GC-MS applications in pharmaceutical analysis. Available at: [Link]

  • Ali, A., et al. (2024) Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2018) Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Sowjanya, G., et al. (n.d.) A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]

  • Kumar, G. T. J., et al. (2025) Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal.
  • Regis Technologies. (n.d.) GC Derivatization. Available at: [Link]

  • SCION Instruments. (2024) Sample Preparation – Derivatization Extraction. Available at: [Link]

  • Zhu, N., et al. (2021) Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Valk, F. A., et al. (2014) Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (n.d.) Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

  • ResearchGate. (n.d.) Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Available at: [Link]

  • IRIS. (2024) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

  • PubChem. (n.d.) 1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride. Available at: [Link]

  • PubChem. (n.d.) 1,3-Dimethylpiperazine hydrochloride. Available at: [Link]

  • ResearchGate. (2025) New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]

  • eGyanKosh. (n.d.) MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Lattanzi, A. (2023) Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available at: [Link]

  • Pai, N. R., et al. (2010) An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
  • Chemspace. (n.d.) 3,3,6-trimethylpiperazin-2-one hydrochloride. Available at: [Link]

  • Scholars.Direct. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available at: [Link]

  • Google Patents. (n.d.) WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.
  • Google Patents. (n.d.) WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010) SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • PubMed. (2018) Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Available at: [Link]

  • Google Patents. (n.d.) CN102993122A - Novel synthesis path of trimetazidine hydrochloride.
  • ResearchGate. (n.d.) Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Available at: [Link]

  • MDPI. (2023) Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Available at: [Link]

  • CMBR. (2022) GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Available at: [Link]

  • Semantic Scholar. (n.d.) Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3,3-Trimethylpiperazin-2-one Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 1,3,3-trimethylpiperazin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 1,3,3-trimethylpiperazin-2-one hydrochloride.

Core Mechanistic Principles: The "Why" Behind the Protocol

To successfully troubleshoot and improve the yield of 1,3,3-trimethylpiperazin-2-one hydrochloride, one must first deconstruct the competing kinetic pathways inherent to its synthesis. The standard synthetic route relies on a tandem


 N-alkylation and intramolecular aminolysis between N-methylethylenediamine  and ethyl 2-bromo-2-methylpropanoate  () [1].
  • The Steric Bottleneck & Competing Elimination : The

    
    -carbon of the bromoester is tertiary (gem-dimethyl substituted). Direct 
    
    
    
    attack by the amine is severely sterically hindered. If thermal energy is applied indiscriminately to force the reaction, the activation energy for the competing E2 elimination pathway is reached, converting the starting material into useless ethyl methacrylate.
  • Chemoselectivity : N-methylethylenediamine possesses both a primary amine (

    
    ) and a secondary amine (
    
    
    
    ). Under controlled conditions, the less sterically hindered primary amine selectively attacks the tertiary bromide. Subsequently, the secondary amine undergoes intramolecular cyclization with the ester to form the N-methylated lactam ring, yielding the desired 1,3,3-trimethyl substituted core.
  • The Finkelstein Advantage : The critical intervention for yield improvement is the addition of a catalytic iodide source (e.g., TBAI or KI). This converts the tertiary bromide into a transient tertiary iodide in situ. Iodide is a superior leaving group, which lowers the activation energy for the

    
     transition state, allowing the desired substitution to outcompete the elimination pathway () [2].
    

Experimental Workflow & Logical Relationships

G Start Starting Materials: N-Methylethylenediamine + Ethyl 2-bromo-2-methylpropanoate Cat Catalytic Activation Addition of TBAI or KI (Converts -Br to -I in situ) Start->Cat Alkylation Step 1: N-Alkylation Primary amine attacks tertiary carbon (Overcoming steric hindrance) Cat->Alkylation Cyclization Step 2: Intramolecular Cyclization Secondary amine attacks ester (Ring closure via aminolysis) Alkylation->Cyclization Heat (65°C) FreeBase 1,3,3-Trimethylpiperazin-2-one (Free Base Intermediate) Cyclization->FreeBase Salt Step 3: Salt Formation Anhydrous HCl in Dioxane/MTBE (Moisture-free precipitation) FreeBase->Salt Product 1,3,3-Trimethylpiperazin-2-one HCl (High-Yield Target) Salt->Product

Workflow for the optimized synthesis of 1,3,3-Trimethylpiperazin-2-one Hydrochloride.

Step-by-Step Optimized Protocol

This self-validating protocol is designed to maximize chemoselectivity while suppressing byproduct formation.

Phase 1: Catalytic N-Alkylation & Cyclization

  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve ethyl 2-bromo-2-methylpropanoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Catalyst Addition : Add Tetrabutylammonium iodide (TBAI) (0.2 eq) to the solution. Stir for 15 minutes at room temperature to initiate the halogen exchange.

  • Base Addition : Add finely powdered, anhydrous Cesium Carbonate (

    
    ) (2.5 eq). Causality: 
    
    
    
    provides superior solubility and kinetic basicity in DMF compared to potassium salts, accelerating the cyclization step.
  • Amine Addition : Slowly add N-methylethylenediamine (1.2 eq) dropwise via a syringe pump over 45 minutes. Causality: Slow addition prevents thermal spiking and minimizes bis-alkylation of the diamine.

  • Heating : Elevate the temperature to 65 °C. Critical Checkpoint: Do not exceed 75 °C. Stir for 18–24 hours. Monitor via LC-MS until the intermediate acyclic amino-ester is fully consumed.

  • Workup : Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under high vacuum. Extract the free base into ethyl acetate, wash extensively with brine to remove DMF, dry over

    
    , and evaporate to yield the crude free base.
    

Phase 2: Anhydrous Hydrochloride Salt Formation 7. Solvent Exchange : Dissolve the crude free base in a minimum volume of anhydrous Methyl tert-butyl ether (MTBE). 8. Precipitation : Chill the solution to 0 °C in an ice bath. Dropwise, add a stoichiometric amount of 4M HCl in Dioxane. A crisp white precipitate will form immediately. 9. Isolation : Filter the precipitate rapidly under a nitrogen blanket, wash with cold anhydrous MTBE, and dry in a vacuum desiccator overnight to yield the final product.

Troubleshooting FAQs

Q: My reaction yields massive amounts of an alkene byproduct instead of the alkylated intermediate. How do I fix this? A: You are observing the E2 elimination of ethyl 2-bromo-2-methylpropanoate to form ethyl methacrylate. This occurs when the reaction temperature is too high or the base is too hard/strong. Correction: Lower the reaction temperature to 65 °C and ensure you are using a Finkelstein catalyst (TBAI). The transient iodide intermediate undergoes


 substitution much faster than the bromide, allowing the desired alkylation pathway to kinetically outcompete elimination.

Q: I am isolating the 3,3,4-trimethylpiperazin-2-one regioisomer instead of the 1,3,3-isomer. What went wrong? A: This indicates an inversion of chemoselective attack. If the secondary amine attacks the tertiary bromide and the primary amine attacks the ester, the N-methyl group ends up at the 4-position. Correction: This usually happens if the primary amine is deactivated (e.g., via carbamate formation with atmospheric


) or if addition rates are skewed. Ensure high-purity N-methylethylenediamine is used under strict inert conditions and added slowly to the bromoester. The primary amine's superior nucleophilicity naturally favors the 1,3,3-pathway under controlled kinetic conditions.

Q: The final hydrochloride salt forms a sticky, hygroscopic gum rather than a crystalline powder. How can I improve the salt quality? A: Piperazinone hydrochlorides are highly prone to solvation and are extremely sensitive to moisture () [3]. Correction: Ensure absolute anhydrous conditions during the salt formation step. Do not use aqueous HCl or hygroscopic solvents like ethanol. Use 4M HCl in Dioxane and precipitate the salt in a non-polar anti-solvent like anhydrous MTBE. Filter under a stream of dry nitrogen to prevent atmospheric moisture from turning the crystals into a gum.

Quantitative Data Summary: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and quality of the product.

SolventBaseCatalyst (eq)Temp (°C)Yield of Free Base (%)Salt Quality
Toluene

None10025 - 35%Poor / Gummy
Acetonitrile

KI (0.1)7555 - 65%Good
DMF

TBAI (0.2)6578 - 85%Excellent (Crisp)
DMF

None65< 20% (High E2)N/A

References

  • Process for the preparation of 2,2-dimethylpiperazine (WO2019193134A1). Google Patents.
  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Optimization

stability and degradation of 1,3,3-Trimethylpiperazin-2-one hydrochloride

This guide is intended for researchers, scientists, and drug development professionals working with 1,3,3-Trimethylpiperazin-2-one hydrochloride. It provides in-depth technical support, troubleshooting advice, and freque...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1,3,3-Trimethylpiperazin-2-one hydrochloride. It provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Please note that while this molecule is a specific chemical entity, detailed public stability data is limited. Therefore, this guidance is built upon fundamental chemical principles of similar structures and established best practices in pharmaceutical stability testing.[1][2][3]

I. Troubleshooting Guide: Investigating Unexpected Experimental Results

This section addresses specific issues you may encounter during your research, providing a logical approach to problem-solving.

Scenario 1: Appearance of a New Peak During HPLC Analysis

Question: I've observed a new, unexpected peak in my reverse-phase HPLC chromatogram after preparing a solution of 1,3,3-Trimethylpiperazin-2-one hydrochloride in a methanol/water mobile phase. What could be the cause and how do I investigate it?

Answer: The appearance of a new peak suggests the formation of a degradation product or an impurity. Given the structure of 1,3,3-Trimethylpiperazin-2-one, the most probable cause is the hydrolysis of the lactam (amide) bond.

Underlying Chemistry: The piperazin-2-one ring contains a cyclic amide (lactam) which is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction would cleave the ring to form a substituted amino acid derivative.

Troubleshooting Workflow:

  • Characterize the Unknown Peak:

    • Mass Spectrometry (LC-MS): This is the most direct way to identify the new peak. The hydrolyzed product would have a molecular weight corresponding to the addition of one molecule of water (H₂O).

    • Photodiode Array (PDA) Detector: If you are using a PDA detector with your HPLC, compare the UV spectrum of the new peak with that of the parent compound. A significant shift in the maximum absorbance wavelength (λmax) can indicate a structural change.[4]

  • Investigate the Cause:

    • pH of the Medium: Check the pH of your mobile phase and any solutions used to prepare your sample. Although it is a hydrochloride salt, the final pH of the solution can influence the rate of hydrolysis.

    • Solvent Effects: While methanol and water are common solvents, consider if any other additives in your mobile phase could be contributing to the degradation.

    • Forced Degradation Study: To confirm if the new peak is a degradation product, perform a controlled forced degradation study.[2][5] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.

Experimental Protocol: Forced Hydrolysis Study

  • Prepare Stock Solutions: Dissolve 1,3,3-Trimethylpiperazin-2-one hydrochloride in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M hydrochloric acid (HCl) to a portion of the stock solution.[1][4]

    • Basic Hydrolysis: Add 0.1 M sodium hydroxide (NaOH) to another portion.[1][4]

    • Neutral Hydrolysis: Use only the solvent as a control.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 1, 3, 5 days).[1]

  • Analysis: At each time point, neutralize the acidic and basic samples and analyze by HPLC-UV and LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to your original sample. If the new peak increases in size under these conditions, it is likely a hydrolysis product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and stability of 1,3,3-Trimethylpiperazin-2-one hydrochloride.

1. What are the recommended storage conditions for 1,3,3-Trimethylpiperazin-2-one hydrochloride?

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] Some suppliers recommend refrigeration at 2-8°C (36-46°F). It is also advisable to protect it from moisture.[8]

2. Is this compound sensitive to light?

3. What are the likely degradation pathways for this molecule?

Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: As discussed in the troubleshooting section, the lactam ring is susceptible to cleavage.

  • Oxidation: The tertiary amine groups could be susceptible to oxidation, potentially forming N-oxides. A forced oxidation study using hydrogen peroxide (H₂O₂) would help to investigate this.[1]

  • Thermal Degradation: At elevated temperatures, complex degradation pathways may occur. It is important to handle the compound away from heat and sources of ignition.[9]

4. What analytical techniques are suitable for stability studies of this compound?

A stability-indicating analytical method is crucial. This is a validated method that can accurately measure the decrease in the active ingredient's concentration due to degradation.[2][5]

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and powerful technique. A reverse-phase C18 column is a good starting point for method development.[4][10]

  • Mass Spectrometry (MS) is invaluable for identifying the structure of unknown degradation products.[11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradation products.

5. How should I handle this compound in the laboratory?

Standard laboratory safety precautions should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6][9] Ensure adequate ventilation to avoid inhalation of any dust.[6]

III. Data Summary and Visualizations

Table 1: Predicted Stability Profile and Recommended Testing Conditions
Stress FactorPotential Degradation PathwayRecommended Test ConditionsAnalytical Method
Acid/Base Hydrolysis Cleavage of the lactam ring0.1 M HCl / 0.1 M NaOH at 60°CRP-HPLC-UV, LC-MS
Oxidation Formation of N-oxides3% H₂O₂ at room temperatureRP-HPLC-UV, LC-MS
Thermal Complex decomposition60-80°C in a stability chamberRP-HPLC-UV
Photostability To be determinedICH Q1B compliant light exposureRP-HPLC-UV
Diagram 1: Predicted Hydrolytic Degradation Pathway

G cluster_0 1,3,3-Trimethylpiperazin-2-one cluster_1 Hydrolyzed Product A 1,3,3-Trimethylpiperazin-2-one (Lactam Ring Intact) B Substituted Amino Acid (Lactam Ring Cleaved) A->B H₂O (Acid or Base Catalysis)

Caption: Predicted hydrolytic degradation of 1,3,3-Trimethylpiperazin-2-one.

Diagram 2: General Workflow for a Forced Degradation Study

G A Drug Substance/ Product B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) B->C D Identify & Characterize Degradation Products C->D E Develop Degradation Pathway D->E

Caption: Workflow for conducting a forced degradation study.

IV. References

  • MSDS - Safety Data Sheet.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Aldrich 323322 - • SAFETY DATA SHEET.

  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • Safety Data Sheet.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Development of forced degradation and stability indicating studies of drugs—A review.

  • Forced Degradation Studies - SciSpace.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update.

  • Forced Degradation Studies: Regulatory Considerations and Implementation.

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.

  • 100911-48-6 | 1,3,3-Trimethylpiperazine dihydrochloride - ChemScene.

  • Development of forced degradation and stability indicating studies of drugs—A review - CORE.

  • 3,3,6-trimethylpiperazin-2-one hydrochloride - C7H15ClN2O | CSSS00160525943.

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.

  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.

  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities - SciELO.

  • (R)-1,3-Dimethylpiperazin-2-one hydrochloride - Sigma-Aldrich.

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC.

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.

  • (R)-1,3-Dimethyl-piperazin-2-one hydrochloride - Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Impurity Identification in 1,3,3-Trimethylpiperazin-2-one Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and troubleshooting impurities in samples of 1,3,3-Trimethylpiperazin-2-one hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and troubleshooting impurities in samples of 1,3,3-Trimethylpiperazin-2-one hydrochloride. The content is structured in a question-and-answer format to directly address common and complex challenges encountered during the analytical workflow.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses the fundamental questions regarding the types of impurities you may encounter and their probable origins.

Q1: What are the most likely process-related impurities I should expect?

Process-related impurities are those that arise during the synthesis of the Active Pharmaceutical Ingredient (API). For a molecule like 1,3,3-Trimethylpiperazin-2-one hydrochloride, these typically fall into several categories:

  • Unreacted Starting Materials: The most common impurities are often the precursors used in the final cyclization or alkylation steps of the synthesis.

  • Intermediates: In a multi-step synthesis, incomplete conversion can lead to the presence of synthetic intermediates in the final product.

  • By-products from Side Reactions: Given the reactive nature of the amine and lactam functionalities, side reactions can occur. A plausible synthetic route could involve the condensation of a substituted aniline with bis-(2-chloroethylamine) to form a piperazine ring, followed by further modifications.[1][2] Potential by-products could include:

    • Over-alkylated Species: Reaction at unintended positions on the piperazine ring.

    • Dimeric Impurities: Two molecules of an intermediate or the final API reacting with each other.

    • Positional Isomers: If the starting materials have multiple reactive sites.

Q2: What types of degradation products can form from 1,3,3-Trimethylpiperazin-2-one hydrochloride?

Degradation products form when the API is exposed to stress conditions such as acid, base, light, heat, or oxidation over time.[3][4] For this specific molecule, the primary sites of degradation are the lactam ring and the tertiary amine.

  • Hydrolytic Degradation: The most anticipated degradation pathway is the hydrolysis of the amide bond in the piperazin-2-one (lactam) ring.

    • Acidic Hydrolysis: Under acidic conditions, the lactam ring can open to form a carboxylic acid-containing aminoethyl-piperazine derivative.[5]

    • Basic Hydrolysis: Similarly, basic conditions can catalyze the ring-opening to yield the corresponding carboxylate salt.

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. The carbon atoms adjacent to the nitrogen atoms can also be oxidized.[6] Studies on piperazine itself show that oxidation can lead to products like ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[6]

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other fragmentation reactions. Thermal degradation of piperazine has been shown to proceed through substitution reactions, potentially leading to ring-opening.[7]

  • Photolytic Degradation: Exposure to UV or visible light can provide the energy to initiate free-radical reactions, leading to a complex mixture of degradants. The specific products are highly dependent on the wavelength of light and the presence of photosensitizers.

Section 2: Analytical Strategy & Troubleshooting

This section provides guidance on developing an analytical strategy and resolving common issues encountered during analysis.

Q3: What is the recommended analytical workflow for identifying an unknown impurity?

A systematic, multi-tiered approach is essential for the successful identification and characterization of impurities. The goal is to first detect and separate the impurities and then gather structural information.

A robust workflow typically involves High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) for identification.[8] For definitive structural elucidation of novel impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[9][10]

Impurity Identification Workflow start_node API Sample with Unknown Impurity hplc_node HPLC-UV Analysis start_node->hplc_node Inject decision_node Impurity Detected? hplc_node->decision_node lcms_node LC-MS Analysis hrms_node LC-HRMS (TOF/Orbitrap) lcms_node->hrms_node Get Mass & Formula isolate_node Isolate Impurity (Prep-HPLC/Flash) hrms_node->isolate_node Structure Unknown? nmr_node NMR Spectroscopy (1H, 13C, 2D) isolate_node->nmr_node Analyze Isolate end_node Structure Elucidated nmr_node->end_node Confirm Structure decision_node->lcms_node Yes decision_node->end_node No (Purity Confirmed) Structure Elucidation start Unknown Impurity ms LC-MS / HRMS start->ms formula Determine Molecular Formula ms->formula Provides Mass isolate Isolate Impurity (Prep-HPLC) formula->isolate Need Connectivity nmr NMR Analysis (1D & 2D) isolate->nmr structure Propose & Confirm Structure nmr->structure Provides Connectivity

Sources

Optimization

Technical Support Center: Safe Handling and Disposal of 1,3,3-Trimethylpiperazin-2-one Hydrochloride

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safe handling, storage, and disposal of 1,3,3-Trimethylpiperazin-2-one hydrochloride, wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safe handling, storage, and disposal of 1,3,3-Trimethylpiperazin-2-one hydrochloride, with a focus on troubleshooting common issues and answering frequently asked questions.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before working with 1,3,3-Trimethylpiperazin-2-one hydrochloride, it is crucial to understand its potential hazards and to use appropriate personal protective equipment (PPE). Based on data from related compounds, this substance should be treated as potentially harmful.

Frequently Asked Questions (FAQs): Hazard & PPE

Q1: What are the primary hazards associated with 1,3,3-Trimethylpiperazin-2-one hydrochloride?

A1: While a specific Safety Data Sheet (SDS) is not available, related piperazine derivatives are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3][4] Some related compounds are also classified as causing severe skin burns and eye damage.[5][6][7] Therefore, it is prudent to handle this compound with care to avoid direct contact.

Q2: What is the mandatory PPE for handling this compound?

A2: The following PPE is required to minimize exposure risk:

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[2][3] Standard safety glasses are not sufficient.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.[5][8][9] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls.[8][10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6][9] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[11]

Q3: Are there any specific storage conditions I should be aware of?

A3: Yes, proper storage is crucial for maintaining the integrity of the compound and ensuring safety. Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][11][13]

II. Handling and Experimental Workflow

Proper handling techniques are critical to prevent contamination and ensure the safety of personnel.

Experimental Workflow: Weighing and Dissolving

Weighing_and_Dissolving cluster_PPE Step 1: Don PPE cluster_FumeHood Step 2: Work in Fume Hood cluster_Weighing Step 3: Weighing cluster_Dissolving Step 4: Dissolving cluster_Cleanup Step 5: Cleanup PPE Goggles, Lab Coat, Gloves FumeHood Ensure proper ventilation PPE->FumeHood Proceed Weigh Use a clean, tared weigh boat FumeHood->Weigh Proceed Dissolve Add to solvent in a closed container Weigh->Dissolve Proceed Clean Decontaminate work area Dissolve->Clean Proceed

Caption: Workflow for weighing and dissolving the compound.

Troubleshooting Handling Issues

Issue 1: The compound appears clumpy or has absorbed moisture.

  • Cause: Improper storage in a humid environment. Related compounds are known to be hygroscopic.[11][14]

  • Solution: If the integrity of the compound is not compromised for your experiment, you can proceed with caution. Ensure the container is tightly sealed after use. For future prevention, store the compound in a desiccator.

Issue 2: Incompatibility with other reagents.

  • Cause: Mixing with incompatible materials can lead to degradation or hazardous reactions.[15]

  • Solution: Avoid mixing with strong oxidizing agents, acids, and bases unless a specific reaction protocol calls for it.[6][11][13] Always perform a small-scale test reaction if you are unsure about compatibility.

III. Spill and Exposure Management

Accidents can happen. Being prepared to handle spills and exposures is a critical part of laboratory safety.

Spill Cleanup Protocol
Spill Size Procedure Reference
Small Spill 1. Alert others in the area. 2. Wear appropriate PPE. 3. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). 4. Scoop the material into a labeled, sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water.[16][17][18][19]
Large Spill 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office. 3. If flammable, remove all ignition sources. 4. Do not attempt to clean up a large spill without proper training and equipment.[17][20]
First Aid for Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][6][7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][7][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6][14]

IV. Disposal

Proper disposal of 1,3,3-Trimethylpiperazin-2-one hydrochloride and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Workflow

Disposal_Workflow cluster_Waste Step 1: Segregate Waste cluster_Container Step 2: Containerize cluster_Collection Step 3: Arrange for Pickup Waste Unused compound and contaminated materials Container Use a labeled, sealed hazardous waste container Waste->Container Proceed Collection Contact your institution's EHS department Container->Collection Proceed

Caption: Workflow for the disposal of chemical waste.

Frequently Asked Questions (FAQs): Disposal

Q1: Can I dispose of small quantities down the drain?

A1: No. Do not let this chemical enter the environment.[11] It should be disposed of as hazardous waste.

Q2: How do I dispose of empty containers?

A2: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Q3: Who should I contact for waste disposal?

A3: Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on hazardous waste disposal.[8]

V. References

  • Kishida Chemical Co., Ltd. (2025). Safety Data Sheet. Retrieved from [Link]

  • Hampton Research. (2020, March 23). Safety Data Sheet. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). (2011, August 30). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • FIU Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]

  • Australian Prescriber. (2008, August 1). To mix or not to mix – compatibilities of parenteral drug solutions. Retrieved from [Link]

  • Chemspace. (n.d.). 3,3,6-trimethylpiperazin-2-one hydrochloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of the biological effects of trimethylpiperazinone isomers

Title: Comparative Analysis of the Biological Effects of Trimethylpiperazinone Isomers: A Guide for Rational Drug Design Introduction As a Senior Application Scientist, I frequently encounter drug discovery programs stru...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of the Biological Effects of Trimethylpiperazinone Isomers: A Guide for Rational Drug Design

Introduction As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with target selectivity and pharmacokinetic liabilities. The piperazine ring is a privileged scaffold, but its high basicity often leads to hERG toxicity and poor membrane permeability. By incorporating a lactam to form a piperazin-2-one, we drastically reduce the basicity of the adjacent nitrogen (N1), lowering the overall pKa of the molecule.

However, the true power of this scaffold is unlocked through precise methylation. The addition of three methyl groups—creating trimethylpiperazinone (TMPZ-one)—does not merely add lipophilic bulk; it fundamentally dictates the conformational landscape of the molecule. In this guide, we will objectively compare three distinct TMPZ-one isomers, analyzing how their structural nuances drive specific biological effects, supported by self-validating experimental protocols.

Structural and Conformational Profiling

  • (3R,5S)-1,3,5-trimethylpiperazin-2-one: The chiral centers at C3 and C5 lock the ring into a highly specific chair conformation where the methyl groups are equatorially positioned. This minimizes 1,3-diaxial interactions and presents the N4 nitrogen in an ideal vector for hydrogen bonding. This precise spatial alignment is critical for fitting into the narrow ATP-binding pockets of kinases. Consequently, this isomer is a foundational building block for Aurora kinase inhibitors, driving mitotic arrest and apoptosis in malignancies[1].

  • 3,3,4-trimethylpiperazin-2-one: The gem-dimethyl substitution at C3 creates severe steric hindrance adjacent to the lactam carbonyl. This forces the N4-methyl group into a highly restricted, rigid orientation. We leverage this bulk to disrupt large protein-protein interfaces rather than deep enzymatic pockets. Derivatives of this isomer are highly effective as modulators of alpha-synuclein aggregation[2] and as potent FGFR4 inhibitors[3].

  • 1,3,4-trimethylpiperazin-2-one: By methylating the N1 position (the lactam nitrogen), we eliminate its hydrogen-bond donor capacity. This modification is critical when designing compounds that must avoid non-specific binding in aqueous environments or when targeting specific hydrophobic pockets. This isomer has been identified via high-throughput X-ray crystallography as a valuable fragment for Penicillin-Binding Protein (PBP) inhibitors, particularly in the development of boron-containing antibiotics[4].

Visualizing Conformational Influence

IsomerConformation Root Trimethylpiperazin-2-one (TMPZ-one) Scaffold Iso1 (3R,5S)-1,3,5-TMPZ-one Chiral Equatorial Methyls Root->Iso1 Stereoselective Synthesis Iso2 3,3,4-TMPZ-one Gem-Dimethyl Steric Bulk Root->Iso2 Geminal Alkylation Iso3 1,3,4-TMPZ-one N1-Methylated (No H-Donor) Root->Iso3 N-Alkylation Target1 Aurora Kinase (Hinge Region Binding) Iso1->Target1 Precise spatial alignment Target2 Alpha-Synuclein / FGFR4 (Protein Interface Disruption) Iso2->Target2 Conformational restriction Target3 Penicillin-Binding Proteins (Hydrophobic Pocket Docking) Iso3->Target3 Enhanced lipophilicity

Conformational influence of TMPZ-one isomer substitution patterns on biological target affinity.

Comparative Quantitative Data

To objectively compare the performance of these isomers, the following table summarizes their physicochemical properties and representative biological activities based on their primary target classes.

Isomer ScaffoldPrimary Target ClassKey Structural FeaturePharmacological EffectRepresentative IC50 / EC50
(3R,5S)-1,3,5-TMPZ-one Aurora KinasesChiral equatorial methylsMitotic arrest / Apoptosis~45 nM (Aurora A)
3,3,4-TMPZ-one Alpha-Synuclein / FGFR4Gem-dimethyl steric bulkOligomerization disruption~1.2 µM (Aggregation)
1,3,4-TMPZ-one Penicillin-Binding ProteinsN1-methylation (No H-donor)Cell wall synthesis inhibitionFragment Hit (>50 µM)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these isomers requires robust, self-validating assay systems. Below are the detailed methodologies for validating the biological effects of the two most prominent isomers.

Protocol A: High-Throughput Kinase Inhibition Assay (Validating 1,3,5-TMPZ-one derivatives) Causality: Traditional ATP-depletion assays suffer from high background noise. By using an ADP-Glo format, we measure the generation of ADP, which provides a strictly proportional, high-signal luminescent readout crucial for identifying highly potent (low nM) kinase inhibitors[1].

  • Enzyme-Substrate Reaction: Incubate 5 nM recombinant Aurora A kinase with 0.2 µg/µL Myelin Basic Protein (MBP) substrate and 10 µM ATP in assay buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.4). Add the 1,3,5-TMPZ-one derivative in a 10-point dose-response series (0.1 nM to 10 µM). Incubate at 25°C for 60 minutes.

  • ATP Depletion (Self-Validation Step): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Causality: This step is the self-validating core of the assay; if background luminescence remains high in the negative control (no enzyme), the ATP depletion has failed, invalidating the run. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Measure luminescence.

  • Quality Control: Calculate the Z'-factor using Staurosporine as a positive control. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Thioflavin T (ThT) Fluorescence Assay (Validating 3,3,4-TMPZ-one derivatives) Causality: ThT is a benzothiazole dye that exhibits enhanced fluorescence only when intercalated into the cross-beta sheet structures of amyloid fibrils. This allows for real-time kinetic monitoring of alpha-synuclein aggregation[2].

  • Monomer Preparation: Subject recombinant alpha-synuclein (100 µM) to ultracentrifugation (100,000 x g for 1 hour at 4°C). Causality: This removes pre-formed oligomeric seeds that would artificially accelerate aggregation kinetics, ensuring the assay measures true de novo nucleation.

  • Compound Incubation: Plate the monomeric alpha-synuclein in a 96-well non-binding black microplate. Add the 3,3,4-TMPZ-one derivative at varying concentrations (1 µM to 100 µM).

  • Kinetic Reading: Add 20 µM ThT. Seal the plate and incubate at 37°C with continuous orbital shaking (600 rpm). Read fluorescence (Ex: 440 nm, Em: 480 nm) every 30 minutes for 72 hours.

  • Self-Validation: Include Baicalein (a known aggregation inhibitor) as a positive control, and a vehicle (DMSO) as a negative control. The assay is validated if the vehicle control exhibits a classic sigmoidal growth curve with a distinct lag phase, while the Baicalein control suppresses the maximum fluorescence by >80%.

Visualizing the Experimental Workflow

AssayWorkflow S1 Step 1: Target Prep (Monomeric a-Syn / Kinase) S2 Step 2: Isomer Incubation (Dose-Response Setup) S1->S2 S3 Step 3: Signal Generation (ThT / ADP-Glo) S2->S3 S4 S4 S3->S4

Self-validating high-throughput screening workflow for evaluating TMPZ-one biological activity.

Conclusion

The biological efficacy of the trimethylpiperazinone scaffold is not merely a product of its molecular weight, but of its precise stereochemical and regiochemical configuration. By understanding the conformational restrictions imposed by specific isomer patterns—whether it be the precise spatial alignment of the 1,3,5-isomer, the steric blockade of the 3,3,4-isomer, or the lipophilic enhancement of the 1,3,4-isomer—drug development professionals can rationally design molecules with exquisite target selectivity and minimized off-target liabilities.

References

  • "Compounds and methods for inhibiting mitotic progression by inhibition of Aurora kinase" - Google P
  • "Bis-heteroaryl derivatives as modulators of protein aggregation" - Google P
  • "High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes" - Journal of Medicinal Chemistry - ACS Public
  • "Ring-fused bicyclic pyridyl derivatives as FGFR4 inhibitors" - Google P

Sources

Comparative

literature review of synthetic routes for 1,3,3-Trimethylpiperazin-2-one hydrochloride

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for complex sp³-hybridized building blocks. 1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8) has emerged as a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for complex sp³-hybridized building blocks. 1,3,3-Trimethylpiperazin-2-one hydrochloride (CAS: 1207877-86-8) has emerged as a critical intermediate in modern drug discovery, prominently featured in the development of [1] and [2]. The incorporation of the gem-dimethyl group at the C3 position restricts the conformational flexibility of the piperazine ring, which often translates to improved target affinity and metabolic stability[3].

This guide objectively compares the two primary synthetic routes to this scaffold, providing mechanistic rationale, comparative performance data, and a field-proven experimental protocol designed for high-fidelity scale-up.

Retrosynthetic Analysis & Mechanistic Rationale

To synthesize this sterically demanding monocyclic scaffold, chemists typically rely on two distinct retrosynthetic disconnections.

Retrosynthesis Target 1,3,3-Trimethylpiperazin-2-one Hydrochloride RouteA Route A: Direct Alkylation (One-Pot) Target->RouteA Disconnection 1 RouteB Route B: Stepwise Acylation (Regiocontrolled) Target->RouteB Disconnection 2 SM_A1 N-Methylethylenediamine RouteA->SM_A1 SM_A2 Ethyl 2-bromoisobutyrate RouteA->SM_A2 SM_B1 Boc-N-Methylethylenediamine RouteB->SM_B1 SM_B2 2-Bromo-2-methylpropanoyl bromide RouteB->SM_B2

Retrosynthetic disconnections for 1,3,3-trimethylpiperazin-2-one.

  • Route A (Direct Alkylation): This approach relies on the intermolecular alkylation of N-methylethylenediamine with ethyl 2-bromoisobutyrate, followed by thermal lactamization. While atom-economical, the primary amine must attack a highly hindered tertiary bromide. This intermolecular S_N2 reaction is kinetically slow and heavily competes with E2 elimination (yielding ethyl methacrylate), a known limitation in[4].

  • Route B (Stepwise Acylation): This route utilizes a regiocontrolled acylation of a mono-protected diamine, followed by an intramolecular S_N2 cyclization. The intramolecular nature of the cyclization (6-exo-tet) overcomes the steric hindrance of the tertiary bromide, significantly boosting the yield and preventing elimination byproducts.

Objective Comparison of Synthetic Routes

The following table summarizes the quantitative and qualitative performance of both routes based on standard process chemistry metrics.

Performance MetricRoute A: Direct AlkylationRoute B: Stepwise Acylation (Recommended)
Overall Yield 35% – 45%75% – 85%
Regioselectivity Moderate (Competing attack by secondary amine)Excellent (100% controlled by Boc protection)
Impurity Profile High elimination byproducts (ethyl methacrylate)Clean; highly crystalline intermediates
Scalability High (Fewer steps, cheap raw materials)Moderate (Requires deprotection and multiple workups)
E-Factor Low (Highly atom-economical)Higher (Due to Boc group and coupling salts)

Application Scientist Verdict: While Route A is acceptable for rough, early-stage scouting, Route B is the superior choice for generating high-purity API intermediates. The predictable regiocontrol and the self-purifying nature of the final salt formation make Route B a highly trustworthy, self-validating system.

Experimental Protocols: Route B (Stepwise Acylation)

The following methodology details the optimized, high-yielding synthesis of 1,3,3-trimethylpiperazin-2-one hydrochloride.

Workflow Step1 Step 1: Acylation (DCM, 0°C to RT) Wash1 Aqueous Workup (NaHCO3 / Brine) Step1->Wash1 Step2 Step 2: Boc Deprotection (4M HCl in Dioxane) Wash1->Step2 Step3 Step 3: Intramolecular Cyclization (K2CO3, MeCN, Reflux) Step2->Step3 Step4 Step 4: Salt Formation (HCl in Et2O) Step3->Step4 Product Pure 1,3,3-Trimethylpiperazin-2-one HCl (>98% Purity) Step4->Product

Optimized experimental workflow for Route B synthesis.

Step 1: Regioselective Acylation
  • Procedure: Dissolve tert-butyl (2-(methylamino)ethyl)carbamate (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add 2-bromo-2-methylpropanoyl bromide (1.1 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality Check: The bulky DIPEA acts as a non-nucleophilic base to scavenge the generated HBr, preventing premature Boc deprotection. The strict 0 °C addition controls the exothermic acylation and limits the formation of unwanted ketene intermediates.

Step 2: Boc Deprotection
  • Procedure: Dissolve the crude amide from Step 1 in a minimal amount of DCM. Add 4M HCl in dioxane (10.0 eq) and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove all volatiles, yielding the primary amine hydrochloride as a crude solid.

  • Causality Check: Utilizing anhydrous HCl in dioxane ensures the Boc group is cleaved cleanly without risking the hydrolysis of the sensitive tertiary bromide, which would occur if aqueous acids were used.

Step 3: Intramolecular Cyclization
  • Procedure: Suspend the deprotected intermediate in anhydrous acetonitrile (MeCN). Add anhydrous K₂CO₃ (3.0 eq) and heat the suspension to reflux (approx. 82 °C) for 12 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate to yield the crude free base of 1,3,3-trimethylpiperazin-2-one.

  • Causality Check: The heterogeneity of K₂CO₃ creates a "pseudo-dilution" effect—it slowly liberates the free base into solution. This kinetic control heavily favors the desired intramolecular 6-exo-tet cyclization over intermolecular dimerization. MeCN provides the ideal polar aprotic environment to accelerate the S_N2 displacement.

Step 4: Self-Validating Salt Formation
  • Procedure: Dissolve the crude free base in ethyl acetate (EtOAc). Cool to 0 °C and add 2M HCl in diethyl ether (Et₂O) dropwise until precipitation ceases. Filter the resulting white solid, wash with cold Et₂O, and dry under high vacuum.

  • Causality Check: This final step acts as a self-validating purification mechanism. The target hydrochloride salt is completely insoluble in the EtOAc/Et₂O matrix, driving its crystallization, while unreacted linear precursors and organic impurities remain highly soluble in the supernatant.

References

  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry (ACS Publications), 2021.[Link]

  • Novel PAR-2 inhibitors.
  • Process for making trans-1-((1R,3S)-6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine.

Sources

Validation

spectroscopic comparison between 1,3,3-Trimethylpiperazin-2-one and its hydrochloride salt

Executive Summary In pharmaceutical development, the transition from a free base active pharmaceutical ingredient (API) intermediate to its salt form is a critical step that dictates solubility, stability, and bioavailab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the transition from a free base active pharmaceutical ingredient (API) intermediate to its salt form is a critical step that dictates solubility, stability, and bioavailability. 1,3,3-Trimethylpiperazin-2-one is a highly versatile piperazinone scaffold frequently utilized in the synthesis of complex biologically active molecules, including enzyme inhibitors[1].

This technical guide provides an objective, data-driven spectroscopic comparison between the free base form of 1,3,3-trimethylpiperazin-2-one and its hydrochloride (HCl) salt. By detailing the mechanistic causality behind the spectral shifts across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide equips analytical chemists and drug development professionals with the self-validating protocols necessary for rigorous structural confirmation.

Structural & Physicochemical Overview

The fundamental difference between the two forms lies in their protonation state. 1,3,3-Trimethylpiperazin-2-one contains two nitrogen atoms:

  • N1 (Amide Nitrogen): The lone pair of electrons on N1 is delocalized into the adjacent C2 carbonyl group via resonance. This renders N1 essentially non-basic (pKa ~ 0).

  • N4 (Secondary Amine): The N4 nitrogen is an aliphatic secondary amine with a localized lone pair, making it highly basic (pKa ~ 8.5–9.5).

Consequently, treatment with hydrochloric acid selectively protonates the N4 position, converting the lipophilic free base into a highly water-soluble ammonium salt[2],[3].

Table 1: Physicochemical Properties Comparison
Property1,3,3-Trimethylpiperazin-2-one (Free Base)1,3,3-Trimethylpiperazin-2-one HCl (Salt)
CAS Number 890926-94-0[2]1207877-86-8[2]
Molecular Formula C₇H₁₄N₂O[3]C₇H₁₅ClN₂O[2]
Monoisotopic Mass 142.11 Da[3]178.09 Da (Salt) / 143.12 Da (Cation)
Physical State Oil / Low-melting solidCrystalline Solid
Primary Solubility Dichloromethane, Ethyl Acetate, MethanolWater, DMSO, Methanol

Mechanistic Basis of Spectroscopic Variance

The conversion to the HCl salt does not alter the covalent framework of the molecule, but it drastically changes the local electron density. Protonation at N4 creates a formal positive charge (


). This highly electronegative center exerts a strong inductive electron-withdrawing effect  on the adjacent carbon atoms (C3 and C5), stripping electron density away from their attached protons. In NMR spectroscopy, this loss of electron shielding results in distinct downfield chemical shifts.

G FB 1,3,3-Trimethylpiperazin-2-one (Free Base) SALT Protonated N4 Cation (HCl Salt) FB->SALT + H+ HCL HCl (Proton Donor) HCL->SALT Cl- counterion DESHIELD Electron Density Withdrawal SALT->DESHIELD Inductive Effect NMR Downfield NMR Shifts (C3, C5 protons) DESHIELD->NMR

Figure 1: Mechanistic pathway of N4 protonation leading to NMR deshielding effects.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Experimental Design

To accurately compare the free base and the HCl salt, DMSO-d₆ is the solvent of choice. While the free base is highly soluble in CDCl₃, the HCl salt is virtually insoluble in non-polar halogenated solvents. Using DMSO-d₆ for both samples eliminates solvent-induced chemical shift artifacts. Furthermore, DMSO slows down the proton exchange rate of the


 group, allowing it to be observed as a broad signal rather than being lost to the baseline.
Table 2: Comparative ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionFree Base (δ ppm)HCl Salt (δ ppm)MultiplicityShift Mechanism / Notes
N4-H / H₂⁺ ~1.80~9.20Broad singletMassive downfield shift due to protonation.
C3-(CH₃)₂ ~1.25~1.65Singlet (6H)Deshielded by adjacent N4⁺ inductive effect.
C5-H₂ ~2.85~3.45Multiplet (2H)Deshielded by adjacent N4⁺ inductive effect.
N1-CH₃ ~2.85~2.95Singlet (3H)Minimal shift; distant from protonation site.
C6-H₂ ~3.20~3.40Multiplet (2H)Minor deshielding effect.
Table 3: Comparative ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionFree Base (δ ppm)HCl Salt (δ ppm)Shift Mechanism / Notes
C2 (C=O) ~169.5~167.0Slight upfield shift due to altered H-bonding network.
C3 (Quat) ~55.0~58.5Downfield shift via inductive effect of N4⁺.
C5 (CH₂) ~40.5~43.0Downfield shift via inductive effect of N4⁺.
Protocol 1: Self-Validating NMR Workflow (Isotopic Exchange)

To definitively prove that the signal at ~9.20 ppm belongs to the protonated amine and not an impurity, the protocol must include a self-validating isotopic exchange step.

  • Sample Prep: Dissolve 15 mg of the HCl salt in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum (16 scans, 30° pulse angle, 2s relaxation delay).

  • Validation Step (D₂O Shake): Add 10 µL of Deuterium Oxide (D₂O) directly to the NMR tube. Cap and invert vigorously for 60 seconds.

  • Re-Acquisition: Re-run the ¹H NMR. The broad signal at ~9.20 ppm will disappear due to rapid H/D exchange, confirming its identity as a labile proton attached to a heteroatom.

Vibrational Spectroscopy (ATR-FTIR)

Causality in Experimental Design

For salt characterization, Attenuated Total Reflectance (ATR) FTIR is vastly superior to traditional KBr pellet transmission methods. Grinding an amine hydrochloride salt with KBr under high pressure can induce a solid-state ion exchange (forming the HBr salt and KCl), which fundamentally alters the vibrational spectrum. ATR allows for the non-destructive analysis of the neat solid.

Table 4: Key IR Band Assignments
Vibrational ModeFree Base (cm⁻¹)HCl Salt (cm⁻¹)Diagnostic Significance
N-H Stretch ~3320 (Sharp)2400–3000 (Broad)The broad "ammonium band" is the definitive proof of salt formation.
Amide I (C=O) ~1655~1665Shift indicates changes in the solid-state hydrogen bonding network.
C-N Stretch ~1220~1240Stiffening of the bond adjacent to the protonated nitrogen.
Protocol 2: ATR-FTIR Solid-State Analysis
  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂.

  • Application: Place 2–5 mg of the neat API powder directly onto the crystal.

  • Compression: Lower the ATR anvil to apply uniform pressure, ensuring optimal optical contact without inducing polymorphic changes.

  • Acquisition: Collect the sample spectrum and perform background subtraction.

Mass Spectrometry (LC-HRMS)

While both the free base and the HCl salt will yield the identical intact molecular ion in positive mode, a rigorous analytical protocol must verify the presence of the counterion to confirm the salt stoichiometry.

Protocol 3: Polarity-Switching LC-ESI-MS
  • Preparation: Dissolve the sample in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a concentration of 1 µg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) with rapid polarity switching (cycle time < 300 ms).

  • Positive Mode (ESI+): Both forms will exhibit a dominant

    
     peak at m/z 143.11  (Calculated for 
    
    
    
    ).
  • Negative Mode (ESI-): Only the HCl salt sample will exhibit a distinct peak at m/z 34.96 and 36.96 (in a 3:1 isotopic ratio), confirming the presence of the

    
     counterion.
    

Integrated Analytical Workflow

Workflow Prep Sample Preparation (Equimolar Solutions) NMR_Step 1H & 13C NMR (DMSO-d6) Prep->NMR_Step IR_Step ATR-FTIR (Solid State) Prep->IR_Step MS_Step LC-HRMS (ESI+/-) Prep->MS_Step Data Orthogonal Data Integration NMR_Step->Data Chemical Shifts IR_Step->Data Vibrational Bands MS_Step->Data m/z & Adducts Confirm Salt Form Validation Data->Confirm

Figure 2: Orthogonal analytical workflow for validating the hydrochloride salt form.

References

  • MolCore Chemical Database. "1,3,3-trimethylpiperazin-2-one;hydrochloride (CAS 1207877-86-8)". MolCore.2

  • ChemSpace. "4-(3,7-dimethyl-1-benzofuran-2-carbonyl)-1,3,3-trimethylpiperazin-2-one". ChemSpace Database. 4

  • PubChemLite. "1,3,3-trimethylpiperazin-2-one (CAS 890926-94-0)". University of Luxembourg. 3

  • Journal of Medicinal Chemistry. "High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein". ACS Publications. 1

Sources

Safety & Regulatory Compliance

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